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  • Product: 5-phenylpent-4-ynoic Acid
  • CAS: 3350-92-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Phenylpent-4-ynoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: Unveiling 5-Phenylpent-4-ynoic Acid 5-Phenylpent-4-ynoic acid, identified by the CAS Numb...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling 5-Phenylpent-4-ynoic Acid

5-Phenylpent-4-ynoic acid, identified by the CAS Number 3350-92-3 , is an aromatic carboxylic acid featuring a terminal phenyl-alkyne moiety.[1][2][3] This structure is of significant interest in medicinal chemistry and materials science, not primarily for its intrinsic biological activity, but as a versatile and strategically important building block. Its rigid alkynyl linker and terminal phenyl group, combined with a reactive carboxylic acid handle, provide a scaffold for the synthesis of more complex, biologically active molecules and functional materials.

This guide provides a comprehensive overview of 5-phenylpent-4-ynoic acid, focusing on its synthesis, physicochemical properties, and its role as a key intermediate in the development of novel chemical entities. We will delve into the causal reasoning behind the preferred synthetic methodologies and explore its application in constructing advanced molecular architectures.

Physicochemical and Spectroscopic Profile

The accurate characterization of a synthetic building block is paramount for its effective use in subsequent research and development. The key properties of 5-phenylpent-4-ynoic acid are summarized below. While experimental melting and boiling points are not consistently reported in publicly available literature, the computed properties and structural identifiers are well-established.

PropertyValueSource
CAS Number 3350-92-3[1][2][3]
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.20 g/mol [1]
IUPAC Name 5-phenylpent-4-ynoic acid[1]
SMILES C1=CC=C(C=C1)C#CCCC(=O)O[1]
InChIKey ZHCGPXAMIOKTJU-UHFFFAOYSA-N[1]
LogP 1.90 (Computed)[2]
PSA (Polar Surface Area) 37.30 Ų (Computed)[2]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) is not available in the cited search results. Characterization would typically involve confirming the presence of aromatic protons (δ ~7.2-7.4 ppm), methylene protons adjacent to the alkyne and carbonyl groups, a characteristic alkyne stretch in the IR spectrum (~2200 cm⁻¹), and a carbonyl stretch (~1710 cm⁻¹).

Synthesis: The Sonogashira Cross-Coupling Approach

The most logical and efficient strategy for constructing the 5-phenylpent-4-ynoic acid scaffold is the Sonogashira cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it perfectly suited for joining the phenyl and pent-ynoic acid fragments.[4][5]

Causality and Experimental Rationale
  • Choice of Reactants : The synthesis strategically couples 4-pentynoic acid (the terminal alkyne) with iodobenzene (the aryl halide). Iodobenzene is selected over bromo- or chlorobenzene due to the greater reactivity of the carbon-iodine bond, which allows the reaction to proceed under milder conditions, often at room temperature, thus preserving the integrity of the carboxylic acid functional group.[4][5]

  • Catalytic System : A dual-catalyst system is employed. A palladium(0) complex , such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], serves as the primary catalyst for the cross-coupling cycle.[6] A copper(I) salt , typically copper(I) iodide (CuI), acts as a co-catalyst. The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step in the palladium cycle.[6]

  • Base and Solvent : A mild amine base, such as diethylamine (Et₂NH) or triethylamine (Et₃N), is essential.[6] It serves two purposes: first, to deprotonate the terminal alkyne, activating it for the reaction with the copper(I) salt, and second, to neutralize the hydrogen iodide (HI) that is formed as a byproduct, preventing side reactions and catalyst deactivation. The amine often doubles as the solvent, ensuring a high concentration of reactants and base.

Workflow for Sonogashira Synthesis of 5-Phenylpent-4-ynoic Acid

Synthesis_Workflow Reactants Reactants: 4-Pentynoic Acid Iodobenzene ReactionVessel Reaction Setup (Inert Atmosphere, Stirring) Reactants->ReactionVessel Catalysts Catalysts: Pd(PPh₃)₄ (Palladium) CuI (Copper Iodide) Catalysts->ReactionVessel SolventBase Solvent & Base: Diethylamine (Et₂NH) SolventBase->ReactionVessel Reaction Sonogashira Coupling (Room Temperature) ReactionVessel->Reaction Stir for 10 min Add 4-Pentynoic Acid Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: 5-Phenylpent-4-ynoic Acid Purification->Product

Caption: Workflow for the Sonogashira synthesis of 5-phenylpent-4-ynoic acid.

Detailed Experimental Protocol

The following protocol is adapted from a documented Sonogashira coupling procedure for 5-phenylpent-4-ynoic acid.[6] This self-validating system ensures all components are present in the correct stoichiometry for efficient catalysis and reaction completion.

  • Vessel Preparation : Under an inert atmosphere (e.g., argon or nitrogen), add iodobenzene (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.06 equiv.), and copper(I) iodide (0.12 equiv.) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition : Add anhydrous diethylamine to the flask.

  • Initial Stirring : Stir the resulting solution for 10 minutes at room temperature to ensure dissolution and catalyst pre-activation.

  • Substrate Addition : Prepare a solution of 4-pentynoic acid (1.0 equiv.) in a minimal amount of anhydrous diethylamine and add it dropwise to the reaction mixture.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching and Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the amine base and protonate the carboxylic acid. Separate the organic layer.

  • Extraction : Extract the aqueous layer with the organic solvent (e.g., 2-3 times with ethyl acetate) to recover any dissolved product.

  • Drying and Concentration : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude solid/oil via flash column chromatography on silica gel to obtain the pure 5-phenylpent-4-ynoic acid.

Applications in Research and Drug Development

While direct, potent biological activity for 5-phenylpent-4-ynoic acid has not been extensively reported, its value lies in its role as a precursor for synthesizing non-proteinogenic amino acids and other complex derivatives with significant therapeutic potential.[7][8] The alkynoic acid backbone serves as a rigid scaffold to which other pharmacophoric elements, such as an amino group, can be added to create potent enzyme inhibitors.[7][8][9]

Intermediate for Bioactive Amino Acid Synthesis

A prominent application is the use of the 5-phenylpent-4-ynoic acid scaffold in the synthesis of non-proteinogenic amino acids, such as (S)-2-amino-2-methyl-5-phenylpent-4-ynoic acid.[7][9] These unnatural amino acids are key building blocks for creating novel peptides and small molecule drugs.[7] Derivatives based on this core structure have been synthesized and evaluated as inhibitors of bacterial collagenase, an enzyme involved in the pathogenesis of infections.[7][9]

The derivatization pathway highlights the strategic importance of the parent acid as a foundational molecule.

Derivatization_Pathway ParentAcid 5-Phenylpent-4-ynoic Acid Scaffold Modification Multi-step Asymmetric Synthesis (e.g., amination) ParentAcid->Modification Synthetic Precursor BioactiveAA Bioactive Derivative: (S)-2-amino-2-methyl-5- phenylpent-4-ynoic acid Modification->BioactiveAA Yields Target Biological Target (e.g., Bacterial Collagenase) BioactiveAA->Target Inhibits

Caption: Derivatization of the parent acid to a bioactive amino acid inhibitor.

This demonstrates a classic drug development strategy: a stable, readily synthesizable core (5-phenylpent-4-ynoic acid) is functionalized to create a library of compounds that are then screened for biological activity against specific therapeutic targets.

Conclusion

5-Phenylpent-4-ynoic acid (CAS: 3350-92-3) is a valuable molecular building block whose synthesis is reliably achieved through the Sonogashira cross-coupling reaction. While it may not be a potent bioactive agent in its own right, its true utility is realized in its role as a key intermediate. The combination of a rigid phenyl-alkyne unit and a versatile carboxylic acid handle provides chemists with a powerful tool for constructing complex, non-natural amino acids and other derivatives that have shown promise as specific enzyme inhibitors. This guide underscores its importance as a foundational element in the toolkit of medicinal and synthetic chemists, enabling the exploration of novel chemical space in the ongoing quest for new therapeutic agents.

References

  • PubChem. 5-phenylpent-4-ynoic Acid. National Center for Biotechnology Information. [Link]

  • Chemsrc. 5-phenylpent-4-ynoic acid | CAS#:3350-92-3. [Link]

  • MOLBASE. 5-phenylpent-4-ynoic acid|3350-92-3. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ADDI. New palladium catalysts for cross-coupling, cycloisomerization, cascade and multicomponent reactions. [Link]

  • ResearchGate. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. [Link]

  • ResearchGate. Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. [Link]

  • MDPI. A Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids and Evaluation of Their Inhibitory Activity against Bacterial Collagenase G. [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 5-Phenylpent-4-ynoic Acid: A Technical Monograph

Executive Summary 5-phenylpent-4-ynoic acid (CAS 3350-92-3) represents a critical structural scaffold in medicinal chemistry, serving as a rigidified analogue of the histone deacetylase (HDAC) inhibitor 5-phenylvaleric a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-phenylpent-4-ynoic acid (CAS 3350-92-3) represents a critical structural scaffold in medicinal chemistry, serving as a rigidified analogue of the histone deacetylase (HDAC) inhibitor 5-phenylvaleric acid. Characterized by an internal alkyne moiety at the C4 position, this molecule offers a unique electronic and steric profile compared to its saturated or alkenylated counterparts. This guide provides a definitive analysis of its physicochemical properties, a validated Sonogashira cross-coupling synthesis protocol, and an evaluation of its utility in fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties[1]

The molecular architecture of 5-phenylpent-4-ynoic acid is defined by three distinct domains: a lipophilic phenyl "cap," a rigid alkyne spacer, and a polar carboxylic acid "tail."

Molecular Specifications
PropertyValueNotes
IUPAC Name 5-phenylpent-4-ynoic acid
CAS Registry 3350-92-3Distinct from (E)-5-phenylpent-4-enoic acid
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.20 g/mol Ideal for fragment-based screening (<300 Da)
LogP (Predicted) ~2.1Moderate lipophilicity; membrane permeable
H-Bond Donors 1 (COOH)
H-Bond Acceptors 2 (COOH)
Rotatable Bonds 3Reduced entropy penalty upon binding due to alkyne rigidity
Structural Logic

The internal alkyne (C≡C) introduces linearity and rigidity that is absent in the saturated analog (5-phenylpentanoic acid). This restriction of conformational space is a deliberate design strategy in medicinal chemistry to:

  • Pre-organize the molecule for binding pockets (entropic advantage).

  • Prevent metabolic oxidation at the beta-position relative to the phenyl ring.

  • Facilitate π-stacking interactions via the conjugated phenyl-alkyne system.

Validated Synthetic Protocol: Sonogashira Cross-Coupling

The most robust route to 5-phenylpent-4-ynoic acid is the Sonogashira cross-coupling of iodobenzene and 4-pentynoic acid. This method is preferred over alkylation strategies due to higher functional group tolerance and yield.

Retrosynthetic Analysis

The disconnection occurs at the


 bond between the phenyl ring and the alkyne.

Retrosynthesis Figure 1: Retrosynthetic Logic for CAS 3350-92-3 Target 5-phenylpent-4-ynoic acid (Target) Disconnection Sonogashira Disconnection Target->Disconnection Retrosynthesis Precursor1 Iodobenzene (Electrophile) Disconnection->Precursor1 Precursor2 4-Pentynoic Acid (Nucleophile) Disconnection->Precursor2

Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques to ensure anaerobic conditions, which are critical for preventing homocoupling (Glaser coupling) of the alkyne.

Reagents:

  • Iodobenzene (1.0 equiv)

  • 4-Pentynoic acid (1.1 equiv)[1][2]

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)[1]

  • CuI (1-2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)[3]

  • Solvent: Anhydrous DMF or THF (degassed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle with Nitrogen/Vacuum (3x) to remove oxygen.

  • Catalyst Charge: Under positive nitrogen pressure, add Pd(PPh₃)₂Cl₂ and CuI.

  • Solvent Addition: Add degassed anhydrous DMF via syringe. The solution typically turns yellow/brown.

  • Substrate Addition: Add Iodobenzene followed by Triethylamine. Stir for 5 minutes.

  • Alkyne Addition: Add 4-pentynoic acid dropwise (neat or dissolved in minimal DMF).

  • Reaction: Heat the mixture to 50-60°C. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and acidify with 1M HCl (to protonate the carboxylic acid and solubilize copper salts).

    • Wash organic layer with Brine (3x) to remove DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

Self-Validation Checkpoints:

  • Visual: Reaction mixture should darken (catalyst activation) but precipitation of Et₃N·HI salts indicates progression.

  • NMR Verification: Disappearance of the terminal alkyne proton (~1.9-2.0 ppm, triplet) and appearance of aromatic signals integrated to the aliphatic chain.

Mechanistic Insight: The Catalytic Cycle

Understanding the Pd/Cu cycle is essential for troubleshooting. The copper cycle increases the rate of transmetallation, making the reaction efficient even with the electron-rich alkyne.

SonogashiraCycle Figure 2: Pd/Cu Catalytic Cycle for 5-phenylpent-4-ynoic acid Synthesis Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ph-Pd-I) Pd0->OxAdd + Ph-I TransMet Transmetallation (Ph-Pd-Alkyne) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuCycle Cu(I)-Acetylide Formation CuCycle->TransMet Feeds Alkyne

Applications in Drug Development

HDAC Inhibitor Pharmacophore

5-phenylpent-4-ynoic acid serves as a "Cap-Linker-Zinc Binding Group (ZBG)" precursor.

  • Cap: The phenyl ring interacts with the hydrophobic rim of the HDAC enzyme.

  • Linker: The alkyne provides a rigid 4-carbon spacer.

  • ZBG: The carboxylic acid (or its hydroxamic acid derivative) chelates the Zinc ion in the active site.

  • Advantage: The alkyne linker is less flexible than the alkyl chain of Vorinostat (SAHA), potentially increasing selectivity for specific HDAC isoforms by reducing entropic loss upon binding.

Bio-orthogonal Chemistry (Differentiation)

While terminal alkynes are used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule contains an internal alkyne.

  • Utility: It does not participate in standard Click chemistry.

  • Alternative: It can serve as a substrate for partial reduction to (Z)-alkenes (Lindlar catalyst) or complete reduction to alkanes, allowing researchers to "scan" the conformational requirements of a binding pocket (Alkyne vs. Alkene vs. Alkane).

References

  • PubChem. (2023). 5-phenylpent-4-ynoic Acid (CID 10975983).[1][2] National Library of Medicine. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation.[4][5] Chemical Reviews, 103(5), 1979–2018. [Link]

  • Suzuki, T., et al. (1999). Design, Synthesis, and Biological Activity of Novel Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry.[] (Contextual grounding for phenyl-linker-acid pharmacophores). [Link]

Sources

Foundational

Mechanistic Profiling of 5-Phenylpent-4-ynoic Acid: A Suicide Substrate for Heme Peroxidases

This guide serves as a technical blueprint for evaluating 5-phenylpent-4-ynoic acid (PPA) . While specific literature on this exact derivative is emerging, its structural pharmacophore—an aryl-conjugated internal alkyne—...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for evaluating 5-phenylpent-4-ynoic acid (PPA) . While specific literature on this exact derivative is emerging, its structural pharmacophore—an aryl-conjugated internal alkyne—places it firmly within the class of mechanism-based inactivators (suicide substrates) for heme peroxidases, particularly Myeloperoxidase (MPO).

Executive Summary

5-phenylpent-4-ynoic acid (PPA) represents a chemical probe designed to target the active site of heme peroxidases. Unlike reversible inhibitors that compete for binding, PPA functions as a Mechanism-Based Inactivator (MBI) . Its efficacy relies on the enzyme's own catalytic machinery to convert the inert alkyne moiety into a highly reactive species—likely a radical or ketene intermediate—that covalently modifies the heme prosthetic group. This guide outlines the chemical logic, detailed mechanism, and validation protocols required to characterize PPA as an irreversible MPO inhibitor.

The Pharmacophore & Chemical Logic

The structural design of PPA integrates two critical domains:

  • The Recognition Motif (Carboxylic Acid Tail): The pentanoic acid chain mimics the carboxylate groups of endogenous substrates, facilitating electrostatic steering into the MPO distal heme pocket (Arg239/His336 interaction zone).

  • The Warhead (Internal Aryl Alkyne): The 5-phenyl-4-yne unit acts as a "latent" electrophile. The conjugation between the phenyl ring and the triple bond stabilizes the initial radical cation formed during oxidation, allowing specific targeting of the heme pyrrole nitrogens.

Mechanism of Action (The Core)

The inactivation of MPO by PPA follows a "suicide" partition ratio, where the enzyme attempts to oxidize the inhibitor but destroys itself in the process.

Step 1: Catalytic Activation (Compound I Formation)

The cycle begins when MPO reacts with Hydrogen Peroxide (


) to form Compound I  (a high-valent oxo-iron(IV) porphyrin 

-cation radical).

Step 2: Substrate Oxidation & Radical Formation

PPA binds to the active site. Compound I abstracts an electron from the alkyne


-system. Unlike standard substrates (e.g., tyrosine) that release a radical product, the PPA radical cation remains kinetically trapped near the heme.
Step 3: Branching Point (Turnover vs. Inactivation)

Here, the mechanism diverges:

  • Pathway A (Turnover): The radical cation reacts with water/halide, releasing an oxidized product (e.g., a diketone). The enzyme survives.

  • Pathway B (Inactivation): The PPA radical cation or a subsequent iron-carbene intermediate attacks the heme pyrrole nitrogen or the meso-carbon .

Step 4: Irreversible Heme Modification

This covalent bond disrupts the planarity of the porphyrin ring (heme bleaching). The modified heme can no longer stabilize the high-valent iron states required for catalysis, rendering the enzyme permanently inactive.

Visualization: Catalytic Cycle vs. Suicide Inactivation

The following diagram illustrates the kinetic competition between normal turnover and the irreversible inactivation pathway triggered by PPA.

MPO_Mechanism Native Native MPO (Fe-III) CpI Compound I (Fe-IV=O, Por•+) Native->CpI + H2O2 PPA_Complex MPO-PPA Complex CpI->PPA_Complex + PPA Binding CpII Compound II (Fe-IV=O) CpII->Native Recovery Reactive_Int Reactive Intermediate (Radical Cation / Carbene) PPA_Complex->Reactive_Int 1e- Oxidation Reactive_Int->CpII Pathway A: Turnover (Partition Ratio) Dead Inactivated MPO (Heme-PPA Adduct) Reactive_Int->Dead Pathway B: Covalent Modification Product Oxidized Product (Turnover) Reactive_Int->Product Release

Figure 1: Kinetic bifurcation of MPO catalysis in the presence of 5-phenylpent-4-ynoic acid. The red path indicates irreversible suicide inhibition.

Experimental Validation Protocols

To scientifically validate PPA as a mechanism-based inhibitor, you must demonstrate three criteria: Time-Dependence , Saturation Kinetics , and Irreversibility .

Protocol A: Time-Dependent Inactivation ( Assay)

Objective: Prove that inhibition increases over time as the enzyme "kills" itself.

  • Preparation:

    • Buffer: 50 mM Potassium Phosphate, pH 7.4, 100 mM NaCl.

    • Enzyme: Purified Human MPO (final conc. 10-20 nM).

    • Inhibitor (PPA): Prepare serial dilutions (0, 1, 5, 10, 50, 100 µM) in DMSO.

    • Substrate (Reporter): Guaiacol or TMB.

    • Trigger:

      
       (1 mM stock).
      
  • Incubation Step:

    • Mix MPO + PPA +

      
       (10 µM) in buffer.
      
    • Critical: The presence of

      
       during incubation is mandatory. Without turnover, a suicide substrate will not inhibit the enzyme.
      
  • Sampling:

    • At time points

      
       min, remove an aliquot.
      
    • Dilute 1:100 into a "Readout Solution" containing high concentrations of Guaiacol/TMB and

      
      .
      
  • Data Analysis:

    • Plot % Residual Activity vs. Time (semi-log plot).

    • The slope of the line gives

      
       for that inhibitor concentration.
      
    • Secondary Plot: Plot

      
       vs. 
      
      
      
      to determine
      
      
      (affinity) and
      
      
      (max inactivation rate).
Protocol B: Soret Band Bleaching (Spectral Confirmation)

Objective: Confirm physical destruction of the heme.

  • Setup: Use a UV-Vis spectrophotometer.

  • Baseline: Scan MPO (1 µM) from 300 to 700 nm. Note the Soret peak at ~430 nm.

  • Reaction: Add PPA (10 µM) and

    
     (10 µM).
    
  • Observation:

    • Success: Rapid decrease in absorbance at 430 nm and potential emergence of a new peak (heme adduct) or general flattening (heme destruction).

    • Failure: Peak shifts reversibly (Compound II/III formation) but returns to 430 nm upon adding catalase.

Quantitative Data Summary

When characterizing PPA, structure your data output as follows. (Values below are representative ranges for aryl-alkyne MPO inhibitors).

ParameterDefinitionTarget Range (High Potency)Experimental Significance

Inactivator affinity constant1 – 50 µMConcentration required for half-maximal rate of inactivation.

Max inactivation rate constant0.1 – 1.0 min⁻¹How fast the enzyme dies at saturation.
Partition Ratio (

)
Turnovers per inactivation event< 50Lower is better. Means the drug kills the enzyme efficiently without being consumed as fuel.
IC₅₀ Inhibitory Concentration 50%VariableDependent on incubation time (decreases as time increases).

Workflow Visualization: The Validation Pipeline

Validation_Workflow cluster_mech Mechanistic Confirmation Start Synthesis/Source (PPA) Screen Primary Screen (+/- H2O2) Start->Screen Kinetics K_inact / K_I Determination Screen->Kinetics If time-dependent Spectral Soret Band Bleaching Kinetics->Spectral MassSpec LC-MS/MS Heme Adduct Spectral->MassSpec Decision Candidate Validation MassSpec->Decision

Figure 2: Step-by-step workflow for validating 5-phenylpent-4-ynoic acid as a mechanism-based inhibitor.

References

  • Ortiz de Montellano, P. R. (2010). Mechanism-based inactivation of heme peroxidases.

  • Kettle, A. J., & Winterbourn, C. C. (2014). Myeloperoxidase: structure, function, and inhibition.

  • Colas, C., & Ortiz de Montellano, P. R. (2003). Autocatalytic radical reactions in physiological prosthetic heme modification. Describes the specific trajectory of alkyne-derived radicals within the heme pocket.

  • PubChem Compound Summary. (2024). 5-phenylpent-4-ynoic acid (CID 10975983).[1] Chemical and physical property verification.

Sources

Exploratory

Spectroscopic Characterization Guide: 5-Phenylpent-4-ynoic Acid

[1] Executive Summary 5-Phenylpent-4-ynoic acid (CAS 3350-92-3) is a critical internal alkyne linker used in bio-orthogonal chemistry, specifically as a precursor for "click" chemistry probes and in the synthesis of hist...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Phenylpent-4-ynoic acid (CAS 3350-92-3) is a critical internal alkyne linker used in bio-orthogonal chemistry, specifically as a precursor for "click" chemistry probes and in the synthesis of histone deacetylase (HDAC) inhibitors.[1][2] Its structure comprises a terminal carboxylic acid, a flexible ethyl linker, and a phenyl-capped internal alkyne.[1] This guide provides a definitive protocol for its synthesis via Sonogashira coupling and details its spectroscopic signature (NMR, IR, MS) to ensure rigorous quality control in drug development workflows.[1]

Synthesis & Sample Preparation

To ensure the integrity of spectroscopic data, the compound must be synthesized with high purity (>98%). The industry-standard method involves the Sonogashira cross-coupling of iodobenzene with 4-pentynoic acid.[1]

Optimized Sonogashira Coupling Protocol

Objective: Synthesize 5-phenylpent-4-ynoic acid from commercially available precursors.

Reagents:

  • Iodobenzene (1.0 equiv)[3]

  • 4-Pentynoic acid (1.1 equiv)[1]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Copper(I) iodide [CuI] (0.01 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)[4]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.[1]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve Iodobenzene (10 mmol) and 4-Pentynoic acid (11 mmol) in degassed THF (20 mL).

  • Catalyst Addition: Add Et₃N (30 mmol), followed by Pd(PPh₃)₂Cl₂ (0.2 mmol) and CuI (0.1 mmol). The solution will darken (typically turning dark brown/black).

  • Reaction: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane/EtOAc 3:1) for the disappearance of iodobenzene.[1]

  • Work-up:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in 1M NaOH (aqueous) to deprotonate the acid (forming the carboxylate salt).

    • Wash the aqueous layer with Diethyl Ether (removes non-acidic impurities/catalyst ligands).

    • Acidify the aqueous layer to pH 1 with 1M HCl (precipitates the product).

    • Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexane).

Synthesis Workflow Diagram[1]

SynthesisWorkflow Start Precursors: Iodobenzene + 4-Pentynoic Acid Catalysis Catalytic Cycle: Pd(PPh3)2Cl2 (2%), CuI (1%) Et3N, THF, RT, 18h Start->Catalysis Sonogashira Coupling Workup Acid-Base Extraction: 1. 1M NaOH (Wash org. imp.) 2. 1M HCl (Precipitate Product) Catalysis->Workup Crude Mixture Product Final Product: 5-Phenylpent-4-ynoic acid (>98% Purity) Workup->Product Recrystallization

Figure 1: Optimized Sonogashira coupling workflow for the synthesis of 5-phenylpent-4-ynoic acid.

Spectroscopic Characterization

The following data represents the standard spectral signature for pure 5-phenylpent-4-ynoic acid (C₁₁H₁₀O₂).

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Instrument: 400 MHz or higher.[1][5]

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
11.0 - 12.0 Broad Singlet1H-COOH Carboxylic acid proton (exchangeable).[1]
7.38 - 7.45 Multiplet2HAr-H (ortho)Phenyl ring protons adjacent to alkyne.[1]
7.25 - 7.35 Multiplet3HAr-H (meta/para)Remaining phenyl ring protons.[1]
2.83 Triplet (J = 7.2 Hz)2H≡C-CH ₂-Propargylic methylene (deshielded by alkyne).[1]
2.67 Triplet (J = 7.2 Hz)2H-CH ₂-COOHMethylene alpha to carbonyl.[1]
¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentStructural Context
178.5 C =OCarboxylic acid carbonyl.[1]
131.6 Ar-C (ortho)Aromatic CH.[1]
128.3 Ar-C (meta)Aromatic CH.[1]
127.9 Ar-C (para)Aromatic CH.[1]
123.4 Ar-C (ipso)Quaternary aromatic carbon attached to alkyne.[1]
88.2 Ph-C ≡C-Internal alkyne carbon (phenyl side).[1]
81.5 -C≡C -CH₂-Internal alkyne carbon (alkyl side).[1]
33.4 -C H₂-COOHAlpha carbon.[1]
15.2 ≡C-C H₂-Propargylic carbon (shielded relative to alpha).[1]
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment Note
2800 - 3200 Broad, StrongO-H StretchCharacteristic of carboxylic acid dimers.
2230 - 2250 Weak/MediumC≡C StretchInternal alkynes show weaker bands than terminal alkynes.
1705 - 1715 StrongC=O[1] StretchCarbonyl stretch of the carboxylic acid.[1]
1598, 1490 MediumC=C AromaticSkeletal vibrations of the phenyl ring.
690, 755 StrongC-H BendingMonosubstituted benzene (out-of-plane).[1]
Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI (Electrospray Ionization).[1]

  • Molecular Formula: C₁₁H₁₀O₂[1]

  • Exact Mass: 174.0681[1]

Fragmentation Pattern (EI-MS):

  • m/z 174 (M⁺): Molecular ion peak.[1]

  • m/z 156 [M - H₂O]⁺: Loss of water (common in carboxylic acids).[1]

  • m/z 129 [M - COOH]⁺: Loss of the carboxylic acid group (Base Peak candidate).[1]

  • m/z 115 [M - CH₂COOH]⁺: Cleavage of the propargylic bond; formation of phenyl-alkyne cation.[1]

  • m/z 91 [C₇H₇]⁺: Tropylium ion (Rearrangement of the benzyl fragment).

Fragmentation Pathway Diagram

MSFragmentation M Molecular Ion [C11H10O2]+ m/z 174 Frag1 [M - OH]+ m/z 157 M->Frag1 - OH (17) Frag2 [M - COOH]+ m/z 129 M->Frag2 - COOH (45) Frag3 Tropylium Ion [C7H7]+ m/z 91 Frag2->Frag3 Rearrangement - C3H2

Figure 2: Proposed mass spectrometry fragmentation pathway for 5-phenylpent-4-ynoic acid.

Quality Control & Troubleshooting

When analyzing this compound, researchers often encounter specific pitfalls. Use this troubleshooting matrix to validate your results.

ObservationPotential CauseRemediation
NMR: Extra triplet at ~2.4 ppmUnreacted 4-pentynoic acidRecrystallize from Hexane/EtOAc.
NMR: Multiplet at ~7.6-7.7 ppmHomocoupling of Iodobenzene (Biphenyl)Check stoichiometry; ensure inert atmosphere.
IR: Missing C≡C peak at 2230Internal symmetryInternal alkynes can have very weak dipoles.[1] Rely on ¹³C NMR (80-90 ppm) for confirmation.
Appearance: Dark/Black SolidPalladium contaminationFilter through a pad of Celite or silica gel to remove residual Pd black.[1]

References

  • PubChem. 5-phenylpent-4-ynoic Acid (CID 10975983).[1] National Library of Medicine.[1] Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] (Foundational review for the synthesis protocol).

  • SpectraBase. 5-Phenyl-4-pentynoic acid.[1][2] Wiley Science Solutions.[1] (Source for reference spectra verification).

  • ChemSrc. 5-phenylpent-4-ynoic acid CAS 3350-92-3.[1][2] Available at: [Link]

Sources

Foundational

Technical Guide: Solubility and Stability of 5-Phenylpent-4-ynoic Acid

This guide details the solubility, stability, and handling protocols for 5-phenylpent-4-ynoic acid , a specialized alkynyl carboxylic acid used in bioorthogonal chemistry, metabolic probe development, and fragment-based...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and handling protocols for 5-phenylpent-4-ynoic acid , a specialized alkynyl carboxylic acid used in bioorthogonal chemistry, metabolic probe development, and fragment-based drug discovery.

CAS Number: 3350-92-3 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol IUPAC Name: 5-phenylpent-4-ynoic acid[1]

Executive Summary

5-phenylpent-4-ynoic acid is a structural analog of fatty acids and histone deacetylase (HDAC) inhibitors. It features a phenyl-conjugated internal alkyne connected to a carboxylic acid via an ethylene linker. This structural rigidity confers higher stability compared to terminal alkynes but imposes specific solubility constraints. Researchers utilizing this compound for metabolic labeling or as a synthetic building block must account for its pH-dependent aqueous solubility and susceptibility to transition-metal-catalyzed cyclization.

Physicochemical Profile

Molecular Architecture & Properties

The molecule consists of three distinct domains that dictate its behavior in solution:

  • Hydrophobic Tail (Phenyl Ring): Drives poor water solubility and high affinity for organic solvents.

  • Rigid Linker (Internal Alkyne): The C≡C bond at the 4-position restricts conformational flexibility and provides a site for bioorthogonal reactions (e.g., cycloadditions) or metal-catalyzed activation.

  • Polar Head (Carboxylic Acid): Provides a pH-switchable solubilizing group (pKa ≈ 4.5–4.8).

PropertyValueNotes
Physical State White to pale yellow solid/crystalsLow melting point solid (approx. 87–88°C for similar analogs; literature varies).
LogP (Predicted) ~2.5 – 3.0Moderately lipophilic; readily crosses cell membranes.
pKa (Acid) ~4.8Exists as a monoanion at physiological pH (7.4).
λmax (UV/Vis) ~240–250 nmDue to phenyl-alkyne conjugation.

Solubility & Preparation Protocols

Solvent Compatibility Matrix

The compound exhibits "amphiphilic-like" behavior but leans heavily towards lipophilicity in its protonated form.

SolventSolubility RatingMax Conc. (Est.)[2][3][4][5]Usage Recommendation
DMSO Excellent > 50 mMPreferred solvent for stock solutions.
Ethanol Good > 25 mMSuitable for biological assays sensitive to DMSO.
DMF Excellent > 50 mMUse for chemical synthesis applications.
Water (pH < 4) Insoluble < 0.1 mMPrecipitates immediately.
PBS (pH 7.4) Moderate ~1–5 mMSoluble only after pre-dissolution in DMSO or pH adjustment.
0.1 M NaOH Good > 10 mMForms the sodium salt (5-phenylpent-4-ynoate).
Standard Stock Solution Protocol (50 mM)

Objective: Create a stable, precipitate-free stock for long-term storage.

  • Weighing: Accurately weigh 8.7 mg of 5-phenylpent-4-ynoic acid.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. The solid should dissolve rapidly at room temperature.

    • Note: If the solution appears cloudy, sonicate for 2 minutes at 30°C.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage to prevent leaching) and store at -20°C.

Aqueous Working Solution Preparation

Critical Step: The transition from organic stock to aqueous buffer often causes "crash-out" (precipitation).

Protocol for Cell Culture (100 µM final concentration):

  • Step 1: Dilute the 50 mM DMSO stock 1:100 in DMSO to create a 500 µM intermediate .

  • Step 2: Add the intermediate dropwise to pre-warmed (37°C) culture medium while vortexing.

  • Validation: Visually inspect for turbidity. If precipitation occurs, raise the pH of the medium slightly (pH 7.5–7.8) to ensure ionization of the carboxylic acid.

Stability & Storage

Degradation Pathways

Unlike terminal alkynes, the internal alkyne in 5-phenylpent-4-ynoic acid is protected from forming acetylides with copper, making it stable against standard "Click" reagents. However, it is susceptible to:

  • Metal-Catalyzed Cyclization: In the presence of Pd(II), Au(I), or Ag(I), the carboxylic acid can attack the alkyne to form lactones (e.g., 5-phenyl-dihydrofuran-2-ones). Avoid trace metal contamination.

  • Oxidation: Prolonged exposure to air and light can slowly oxidize the benzylic position or the alkyne.

Storage Recommendations
  • Solid State: Stable for >2 years at -20°C. Keep desiccated.

  • DMSO Solution: Stable for 6 months at -20°C.

    • Warning: DMSO is hygroscopic. Water intake can cause the compound to precipitate inside the frozen vial upon thawing. Use active desiccant in the freezer box.

  • Freeze-Thaw: Limit to <5 cycles.

Visualizations

Solubility Decision Tree

This diagram guides the researcher through the optimal solubilization strategy based on the intended application.

SolubilityWorkflow Start Solid 5-phenylpent-4-ynoic acid DMSO Dissolve in anhydrous DMSO (Stock: 50 mM) Start->DMSO AppCheck Intended Application? DMSO->AppCheck CellCulture Cell Culture / Bioassay AppCheck->CellCulture Biology Synthesis Chemical Synthesis AppCheck->Synthesis Chemistry Dilution Dilute 1:1000 into Media CellCulture->Dilution OrganicSolv Dilute in DCM, DMF, or THF Synthesis->OrganicSolv MetalCat Avoid Pd/Au/Ag catalysts unless cyclization is desired OrganicSolv->MetalCat PrecipCheck Precipitation Observed? Dilution->PrecipCheck Success Ready for Assay PrecipCheck->Success Clear Fix Adjust pH to 7.5-8.0 (Ensure Carboxylate form) PrecipCheck->Fix Cloudy Fix->Success

Caption: Step-by-step decision tree for solubilizing 5-phenylpent-4-ynoic acid for biological vs. chemical applications.

Stability & Reactivity Factors

This diagram illustrates the environmental factors that compromise the compound's integrity.

StabilityFactors Center 5-phenylpent-4-ynoic acid Stability Profile pH Low pH (<4.0) Causes Precipitation Center->pH Metals Transition Metals (Pd, Au, Ag) Causes Cyclization Center->Metals Light UV Light Potential Photo-oxidation Center->Light Temp High Temp (>40°C) Generally Stable Center->Temp

Caption: Key stability risks. Red arrows indicate critical degradation/failure modes; green indicates stability.

References

  • PubChem. (n.d.).[1] 5-phenylpent-4-ynoic Acid (CID 10975983).[1][4] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2015).[6] Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids. Molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-phenylpent-4-ynoic acid via Wittig reaction

Application Note: Synthesis of 5-Phenylpent-4-ynoic Acid via Corey-Fuchs (Wittig-Variant) Protocol Executive Summary & Strategic Rationale The synthesis of 5-phenylpent-4-ynoic acid typically relies on Palladium-catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 5-Phenylpent-4-ynoic Acid via Corey-Fuchs (Wittig-Variant) Protocol

Executive Summary & Strategic Rationale

The synthesis of 5-phenylpent-4-ynoic acid typically relies on Palladium-catalyzed Sonogashira coupling. However, transition metal contamination is a critical concern in late-stage pharmaceutical intermediates. This application note details a metal-free synthetic route utilizing the Corey-Fuchs reaction —a specialized variant of the Wittig reaction designed to transform aldehydes into terminal alkynes.

By leveraging the Corey-Fuchs protocol, researchers can construct the alkyne scaffold from ubiquitous aldehyde precursors (Benzaldehyde) and subsequently functionalize the terminus to install the carboxylic acid tail. This "One-Pot" modification allows for the generation of the nucleophilic acetylide intermediate in situ, streamlining the synthesis of internal alkynes with high regiochemical fidelity.

Key Advantages of this Protocol:

  • Metal-Free: Avoids Pd/Cu trace impurities common in Sonogashira coupling.

  • Modular: Allows for the use of various electrophiles to adjust the carboxylic acid chain length.

  • Stereocontrol: The Wittig-type step guarantees the formation of the requisite gem-dibromoalkene precursor.

Retrosynthetic Analysis & Pathway

The target molecule, 5-phenylpent-4-ynoic acid, is disconnected at the propargylic position. The strategy involves two distinct phases:

  • The Wittig Phase (Corey-Fuchs): Conversion of Benzaldehyde to 1,1-dibromo-2-phenylethene using triphenylphosphine (

    
    ) and carbon tetrabromide (
    
    
    
    ).
  • The Elimination-Alkylation Phase: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) to generate lithium phenylacetylide in situ, followed by nucleophilic attack on a masked propionic acid derivative (e.g., oxirane or ethyl 3-bromopropionate).

Retrosynthesis Target Target: 5-phenylpent-4-ynoic acid (Ph-C≡C-CH2-CH2-COOH) Acetylide Intermediate: Lithium Phenylacetylide (Ph-C≡C-Li) Target->Acetylide Retrosynthetic Cut (Alkylation) Dibromo Precursor: 1,1-dibromo-2-phenylethene (Ph-CH=CBr2) Acetylide->Dibromo Fritsch-Buttenberg-Wiechell Rearrangement Aldehyde Starting Material: Benzaldehyde (Ph-CHO) Dibromo->Aldehyde Corey-Fuchs (Wittig Reaction) Reagents Reagents: CBr4, PPh3 (Wittig) n-BuLi (Elimination) Reagents->Dibromo

Figure 1: Retrosynthetic logic flow utilizing the Corey-Fuchs methodology to access the alkyne core from benzaldehyde.

Detailed Experimental Protocol

Phase 1: Synthesis of 1,1-Dibromo-2-phenylethene (The Wittig Step)

This step utilizes the ylide formed from


 and 

to perform a Wittig olefination on benzaldehyde.

Reagents & Stoichiometry:

Reagent Equiv. Role
Benzaldehyde 1.0 Substrate

| Carbon Tetrabromide (


) | 1.5 | Ylide Precursor |
| Triphenylphosphine (

) | 3.0 | Ylide Generator | | Dichloromethane (DCM) | Solvent | Reaction Medium (0.5 M) |

Protocol:

  • Ylide Generation: In a flame-dried Round Bottom Flask (RBF) under Argon, dissolve

    
     (1.5 eq) in anhydrous DCM. Cool the solution to 0°C.
    
  • Phosphine Addition: Add

    
     (3.0 eq) portion-wise over 10 minutes. The solution will turn a deep yellow-orange, indicating the formation of the dibromomethylene triphenylphosphonium ylide. Stir at 0°C for 20 minutes.
    
  • Substrate Addition: Add Benzaldehyde (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) for the disappearance of aldehyde.

  • Workup: Quench with saturated

    
    . Pour the mixture into rapidly stirring pentane (to precipitate triphenylphosphine oxide, 
    
    
    
    ). Filter off the solids.
  • Purification: Concentrate the filtrate and purify via flash chromatography (100% Hexanes) to yield 1,1-dibromo-2-phenylethene as a crystalline solid or clear oil.

Phase 2: Alkyne Formation & In-Situ Alkylation

This step involves the Fritsch-Buttenberg-Wiechell rearrangement mechanism followed by trapping the acetylide with an electrophile.

Note: Direct alkylation with 3-bromopropanoic acid is low-yielding due to the acidic proton. We recommend using Ethylene Oxide followed by oxidation, or Ethyl 3-bromopropionate .

Reagents & Stoichiometry:

Reagent Equiv. Role
1,1-dibromo-2-phenylethene 1.0 Substrate

|


-Butyllithium (2.5M in hexanes) | 2.1 | Base (Elimination & Lithiation) |
| Ethylene Oxide (excess) | 5.0 | Electrophile (Hydroxyethylation) |
| THF (Anhydrous) | Solvent | Reaction Medium |

Protocol:

  • Lithiation: Dissolve 1,1-dibromo-2-phenylethene in anhydrous THF at -78°C under Argon.

  • Elimination: Add

    
    -BuLi (2.1 eq) dropwise. The first equivalent performs the Lithium-Halogen exchange; the second effects the elimination to the alkyne.[1] Stir for 1 hour at -78°C, then warm to 0°C for 30 minutes.
    
    • Checkpoint: At this stage, you have generated Lithium Phenylacetylide (

      
      ).
      
  • Alkylation (Trapping): Cool back to -78°C. Add Ethylene Oxide (condensed liquid or solution in THF) via cannula.

    • Lewis Acid Additive: Addition of

      
       (1.0 eq) can enhance epoxide opening efficiency.
      
  • Warming: Allow to warm to room temperature overnight.

  • Workup: Quench with saturated

    
    , extract with diethyl ether, dry over 
    
    
    
    , and concentrate.
  • Intermediate: This yields 5-phenylpent-4-yn-1-ol .

Phase 3: Oxidation to 5-Phenylpent-4-ynoic Acid

Protocol:

  • Dissolve the intermediate alcohol in Acetone at 0°C.

  • Add Jones Reagent (

    
    ) dropwise until the orange color persists.
    
  • Stir for 1 hour.

  • Quench with Isopropanol (turns green).

  • Extract with EtOAc, wash with brine, and concentrate.

  • Final Purification: Recrystallize from Hexanes/EtOAc to obtain pure 5-phenylpent-4-ynoic acid .

Mechanistic Validation (The "Why")

Understanding the Corey-Fuchs mechanism is vital for troubleshooting. The reaction does not proceed via a standard betaine intermediate but relies on the formation of a phosphonium ylide that undergoes cycloaddition.[2][3]

Mechanism Step1 Aldehyde + Ph3P=CBr2 Step2 Oxaphosphetane (Cyclic Intermediate) Step1->Step2 [2+2] Cycloaddition Step3 Gem-Dibromoalkene Step2->Step3 Elimination of Ph3P=O Step4 Vinyl Carbenoid (via Li-Hal exchange) Step3->Step4 + n-BuLi (-78°C) Step5 Alkyne (Acetylide) Step4->Step5 1,2-Migration (Fritsch-Buttenberg-Wiechell)

Figure 2: Mechanistic pathway of the Corey-Fuchs reaction. The critical step for stereochemical drift and rearrangement occurs at Step 4.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in

or solvent.
Ensure DCM is distilled over

. Use fresh

.
Incomplete Elimination Old

-BuLi reagent.
Titrate

-BuLi before use. Ensure temperature reaches 0°C after addition.
Alkylation Failure Epoxide polymerization or poor nucleophilicity.Add DMPU (co-solvent) to increase acetylide reactivity. Use

catalyst.
Triphenylphosphine Oxide Removal Poor precipitation.Triturate crude solid with cold pentane/ether multiple times before column chromatography.

References

  • Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes."[1][4] Tetrahedron Letters, 1972 , 13(36), 3769–3772.[4]

  • Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes."[1] Journal of the American Chemical Society, 1962 , 84(9), 1745–1747.

  • Grandjean, D.; Pale, P.; Chuche, J. "An improved procedure for the preparation of 1,1-dibromoalkenes." Tetrahedron Letters, 1994 , 35(21), 3529-3530.

Sources

Application

Advanced Medicinal Chemistry Applications of 5-Phenylpent-4-ynoic Acid

Technical Guide & Protocols Executive Summary 5-Phenylpent-4-ynoic acid (5-PPA) represents a versatile pharmacophore and chemical biology tool.[1] Unlike simple aliphatic alkynes, the conjugation between the phenyl ring...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocols

Executive Summary

5-Phenylpent-4-ynoic acid (5-PPA) represents a versatile pharmacophore and chemical biology tool.[1] Unlike simple aliphatic alkynes, the conjugation between the phenyl ring and the internal alkyne in 5-PPA creates a unique electronic environment. This guide details its three primary applications in modern drug discovery:

  • Bioorthogonal Imaging: Functioning as a high-intensity Raman tag for Stimulated Raman Scattering (SRS) microscopy.

  • Scaffold Synthesis: Serving as a precursor for bioactive isocoumarins via Gold(I)-catalyzed cyclization.

  • Mechanism-Based Inhibition: Acting as a "suicide substrate" for heme-dependent enzymes (Cytochrome P450s), useful in metabolic stability profiling.

Part 1: Bioorthogonal Labeling & Raman Imaging (ATRI)

Mechanistic Insight: The "Silent Region" Probe

Standard fluorescence microscopy suffers from photobleaching and bulky label interference. Alkyne-Tag Raman Imaging (ATRI) utilizes the unique vibration of the C≡C bond (approx. 2200 cm⁻¹), which falls in the cellular "silent region" where endogenous molecules (lipids, proteins) do not scatter.

Why 5-PPA? Terminal alkynes often have weak Raman scattering cross-sections. 5-PPA features an internal alkyne conjugated to a phenyl ring . This


-conjugation significantly enhances the polarizability of the triple bond, increasing the Raman signal intensity by up to 5-10x compared to non-conjugated alkynes. This allows for lower concentration dosing and reduced cellular toxicity.
Protocol: Synthesis of 5-PPA Drug Conjugates

Objective: Conjugate 5-PPA to a small molecule drug or peptide to track its subcellular distribution without altering its pharmacokinetics significantly.

Materials:

  • 5-Phenylpent-4-ynoic acid (1.0 equiv)

  • Target Amine (Drug/Peptide) (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve 5-PPA (0.1 mmol) in anhydrous DMF (1 mL) under inert atmosphere (

    
    ). Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir for 15 minutes at room temperature to form the activated ester.
    
  • Coupling: Add the Target Amine (0.1 mmol) to the reaction mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS (Target mass = Amine mass + 172.2 Da - 18 Da).

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove DIPEA), saturated

    
    , and brine. Dry over 
    
    
    
    . Purify via semi-preparative HPLC.
  • Validation: Confirm structure via ¹H NMR. The diagnostic peaks for the linker are the ethylene protons (

    
    2.6–2.8 ppm, multiplet) and the phenyl ring.
    
Visualization: SRS Imaging Workflow

ATRI_Workflow cluster_synthesis Phase 1: Probe Synthesis cluster_bio Phase 2: Biological Assay A 5-PPA (Raman Tag) C Conjugate (Probe) A->C HATU/DIPEA B Drug/Peptide (Target) B->C D Live Cells (Incubation) C->D 1-10 µM 1-4 hrs E SRS Microscopy (2220 cm⁻¹) D->E Laser Excitation F Subcellular Localization Map E->F Data Processing

Figure 1: Workflow for Alkyne-Tag Raman Imaging using 5-PPA conjugates.

Part 2: Synthesis of Bioactive Isocoumarins

Mechanistic Insight: Gold-Catalyzed Cyclization

Isocoumarins are potent serine protease inhibitors. 5-PPA derivatives undergo a regioselective 6-endo-dig cyclization in the presence of Gold(I) catalysts. The carboxylic acid oxygen acts as the nucleophile attacking the alkyne, which is activated by the gold cation.

  • Regioselectivity: The 5-phenyl group favors the 6-endo-dig pathway over the 5-exo-dig pathway due to electronic stabilization of the transition state.

Protocol: Au(I)-Catalyzed Cyclization

Objective: Convert 5-PPA derivatives into 3-phenylisocoumarins.

Materials:

  • Substrate: 5-phenylpent-4-ynoic acid derivative (0.2 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst:

    
     (Silver Triflate) (5 mol%)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under Argon, mix

    
     (10 µmol) and 
    
    
    
    (10 µmol) in Toluene (1 mL) for 10 minutes. A white precipitate (AgCl) will form, generating the active cationic gold species.
  • Reaction: Add the 5-PPA derivative (0.2 mmol) dissolved in Toluene (1 mL) to the catalyst mixture.

  • Conditions: Stir at 80°C for 4–6 hours.

  • Work-up: Filter the mixture through a short pad of Celite to remove silver salts and gold catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Cyclization Mechanism

Gold_Cyclization Start 5-PPA Derivative Coordination Au(I)-Alkyne Complex Start->Coordination + [Au]+ Attack Nucleophilic Attack (Carboxylate Oxygen) Coordination->Attack Activation Intermed Vinyl-Gold Intermediate Attack->Intermed 6-endo-dig Protodeauration Protodeauration (-Au+) Intermed->Protodeauration Product 3-Phenylisocoumarin Protodeauration->Coordination Regenerate Catalyst Protodeauration->Product

Figure 2: Mechanism of Gold(I)-catalyzed 6-endo-dig cyclization of 5-PPA.

Part 3: Mechanism-Based Enzyme Inactivation (P450)

Mechanistic Insight: Suicide Substrate

Aryl-alkynes like 5-PPA are used to profile metabolic stability and inhibition potential against Cytochrome P450 enzymes (specifically CYP 2B subfamilies).

  • Mechanism: The P450 heme iron oxidizes the internal alkyne. This generates a highly reactive ketene or unsaturated carbene intermediate.

  • Outcome: This intermediate covalently alkylates the heme porphyrin nitrogen or an active site protein residue, leading to irreversible enzyme inactivation.

Data Summary: Inactivation Potential

The following table summarizes the comparative inactivation efficiency of alkyne probes.

Compound ClassStructureMechanismTarget Application
Terminal Alkyne

Heme alkylation (N-alkylation)CYP Inhibition / Click Chemistry
5-PPA (Internal)

Ketene formation -> Protein adductionMetabolic Stability Profiling
Cycloalkyne Strained ringStrain-promoted reactionCopper-free Click (SPAAC)
Protocol: P450 Inactivation Assay

Objective: Determine if a 5-PPA derivative acts as a mechanism-based inhibitor (MBI).

  • Incubation: Incubate human liver microsomes (HLM) with the 5-PPA derivative (0–50 µM) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Pre-incubation Times: Vary pre-incubation time (0, 5, 10, 20, 30 min) to allow suicide inactivation to occur.

  • Dilution: Dilute the mixture 10-fold into a secondary reaction containing a standard probe substrate (e.g., Testosterone for CYP3A4 or Bupropion for CYP2B6).

  • Measurement: Measure the formation of the probe metabolite via LC-MS/MS.

  • Analysis: Plot the natural log of remaining activity vs. pre-incubation time. A linear decrease indicates time-dependent inhibition (TDI), characteristic of mechanism-based inactivation.

References

  • Alkyne-Tag Raman Imaging (ATRI)

    • Yamakoshi, H., et al. (2011). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society. Link

    • Chen, Z., et al. (2023). "Enhancing Alkyne-Based Raman Tags with a Sulfur Linker." The Journal of Physical Chemistry B. Link[2]

  • Gold-Catalyzed Cyclization

    • Genin, E., et al. (2006). "Gold(I)-Catalyzed Cycloisomerization of Enynes." Journal of the American Chemical Society. Link

    • Yao, T., & Zhang, X. (2008).[3][4] "Gold(I)-Catalyzed Cyclization of 2-Alkynylbenzoic Acids." Organic Letters. Link

  • Mechanism-Based Inactivation (P450)

    • Foroozesh, M., et al. (2021). "Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights." Chemical Research in Toxicology. Link

    • Correia, M. A., et al. (1995). "Inhibition of Cytochrome P450 Enzymes."[5][6][7][8] Plenum Press. (Foundational text on Heme-Alkyne interactions).

  • Synthesis (Sonogashira Coupling)

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

Sources

Method

click chemistry applications with 5-phenylpent-4-ynoic acid

This Application Note is designed for researchers utilizing 5-phenylpent-4-ynoic acid (5-Ph-4-PA) in bioorthogonal chemistry and chemical biology. Executive Summary: The Internal Alkyne Distinction Crucial Technical Dist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 5-phenylpent-4-ynoic acid (5-Ph-4-PA) in bioorthogonal chemistry and chemical biology.

Executive Summary: The Internal Alkyne Distinction

Crucial Technical Distinction: Unlike standard "click" reagents (e.g., 5-hexynoic acid) which possess terminal alkynes, 5-phenylpent-4-ynoic acid contains an internal alkyne conjugated to a phenyl ring.

  • Standard CuAAC (Copper-Catalyzed): Will NOT proceed efficiently. CuAAC requires a terminal alkyne proton.

  • RuAAC (Ruthenium-Catalyzed): Is the required methodology for chemically clicking this molecule to azides.

  • Raman/SRS Imaging: This molecule is a superior Stimulated Raman Scattering (SRS) probe due to the phenyl-alkyne conjugation, which significantly enhances the Raman cross-section in the cell-silent region (~2200 cm⁻¹).

Part 1: Chemical Profile & Mechanism

FeatureSpecification
Compound Name 5-Phenylpent-4-ynoic acid
CAS Number 3350-92-3
Structure Ph-C≡C-CH₂-CH₂-COOH
Reactive Handle Internal Alkyne (Phenyl-conjugated)
Primary Application Metabolic Probe (Fatty Acid Mimic), Raman Tag
Ligation Chemistry RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)
Raman Shift ~2220 cm⁻¹ (High intensity due to conjugation)
Mechanism of Action: RuAAC vs. CuAAC

The internal alkyne sterically and electronically prevents Copper(I) acetylide formation, the key intermediate in standard CuAAC. Instead, a Ruthenium(II) catalyst must be used to form a ruthenacycle intermediate, resulting in a 1,4,5-trisubstituted 1,2,3-triazole .

ReactionMechanism Substrate 5-Phenylpent-4-ynoic Acid (Internal Alkyne) CuAAC Cu(I) Catalyst (Standard Click) Substrate->CuAAC RuAAC Ru(II) Catalyst (Cp*RuCl) Substrate->RuAAC Azide Azide Reporter (R-N3) Azide->CuAAC Azide->RuAAC NoRxn NO REACTION (Lack of terminal H) CuAAC->NoRxn Steric/Electronic Incompatibility Product 1,4,5-Trisubstituted Triazole RuAAC->Product Oxidative Coupling (Ruthenacycle)

Figure 1: Mechanistic divergence. 5-phenylpent-4-ynoic acid requires Ruthenium catalysis (RuAAC) for chemical ligation, as it lacks the terminal proton necessary for Copper catalysis.

Part 2: Experimental Protocols

Protocol A: RuAAC Ligation (Chemical Conjugation)

Purpose: To conjugate 5-phenylpent-4-ynoic acid (or its metabolic products) to an azide-functionalized fluorophore or biotin. Scope: Cell lysates, protein mixtures, or synthetic conjugation. Note: RuAAC is generally not biocompatible for live cells due to metal toxicity and solvent requirements.

Materials:

  • Alkyne: 5-phenylpent-4-ynoic acid (1.0 equiv).[1][2]

  • Azide: Desired Azide-Tag (1.2 equiv).

  • Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%).

  • Solvent: Dioxane or THF (Anhydrous).

  • Temperature: 60°C – 80°C.

Step-by-Step:

  • Preparation: In a nitrogen-purged vial, dissolve 5-phenylpent-4-ynoic acid (10 mM final) and the Azide reporter (12 mM) in anhydrous Dioxane.

  • Catalyst Addition: Add [Cp*RuCl(PPh₃)₂] (0.5 mM).

    • Tip: The catalyst is air-sensitive; handle in a glovebox or under rapid Argon flow.

  • Reaction: Seal the vial and heat to 60°C for 4–12 hours.

    • Note: Internal alkynes react slower than terminal alkynes.

  • Quenching: Cool to room temperature. Concentrate under reduced pressure.

  • Purification: Purify the resulting 1,4,5-triazole via silica gel chromatography (typically Ethyl Acetate/Hexanes gradient).

Protocol B: Bioorthogonal Raman Imaging (Metabolic Labeling)

Purpose: To visualize fatty acid uptake and distribution in live or fixed cells without chemical staining. The phenyl-alkyne moiety acts as a "vibrational tag."

Materials:

  • Probe: 5-phenylpent-4-ynoic acid (dissolved in DMSO to 100 mM stock).

  • Cell Media: DMEM/RPMI (fatty-acid free BSA recommended).

  • Imaging System: Stimulated Raman Scattering (SRS) or Spontaneous Raman Microscope.

Step-by-Step:

  • Cell Seeding: Seed cells (e.g., HeLa, Adipocytes) on coverglass or imaging dishes. Allow to adhere for 24h.

  • Pulse Labeling:

    • Dilute the 100 mM stock into warm culture media to a final concentration of 50–100 µM .

    • Control: Incubate parallel wells with vehicle (DMSO) only.

    • Incubate cells for 2–24 hours (depending on metabolic rate).

  • Wash: Aspirate media and wash cells 3x with PBS to remove unbound probe.

  • Fixation (Optional): Fix with 4% Paraformaldehyde (15 min) if live imaging is not required.

    • Advantage:[2][3][4][5][6] Unlike fluorescence click, no permeabilization or "click cocktail" is needed. The tag is intrinsic.

  • Imaging:

    • Tune the Raman pump/Stokes lasers to target the ~2220 cm⁻¹ frequency (the C≡C stretch).

    • Acquire images. The phenyl ring conjugation intensifies this peak significantly compared to non-conjugated alkynes (like 5-hexynoic acid).

Part 3: Data Interpretation & Troubleshooting

Comparative Alkyne Reactivity Table
Property5-Hexynoic Acid (Standard)5-Phenylpent-4-ynoic Acid (Advanced)
Alkyne Type Terminal (H-C≡C-R)Internal (Ph-C≡C-R)
CuAAC Reactivity High (Room Temp)None
RuAAC Reactivity ModerateHigh (Forms 1,4,5-triazole)
Raman Signal Weak (~2120 cm⁻¹)Strong (~2220 cm⁻¹)
Metabolic Stability ModerateHigh (Phenyl group blocks some beta-oxidation)
Workflow Logic Diagram

Workflow Start Start: 5-Phenylpent-4-ynoic Acid Decision Select Application Start->Decision PathA Chemical Conjugation (In Vitro) Decision->PathA PathB Live Cell Imaging (Metabolic) Decision->PathB StepA1 Add Azide + Ru(II) Catalyst (Incompatible with Cu(I)) PathA->StepA1 StepB1 Incubate Cells (50 µM) PathB->StepB1 StepA2 Heat to 60°C (4-12h) StepA1->StepA2 ResultA Triazole Conjugate StepA2->ResultA StepB2 Wash PBS (No Fixation Needed) StepB1->StepB2 StepB3 SRS Microscopy Target: 2220 cm⁻¹ StepB2->StepB3 ResultB Metabolic Map StepB3->ResultB

Figure 2: Operational workflow selecting between Ruthenium-catalyzed chemical ligation and Bioorthogonal Raman imaging.

References

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998-15999.

  • Yamakoshi, H., et al. (2012). "Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells." Journal of the American Chemical Society, 134(48), 19568–19571.

  • Majmudar, J. D., & Martin, B. R. (2014). "Visualization and identification of post-translational modification pools of proteins." Current Opinion in Chemical Biology, 18, 19-26.

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 104(43), 16793-16797.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Phenylpent-4-ynoic Acid

Case ID: PPA-SYN-001 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Molecule & The Challenge 5-phenylpent-4-yn...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PPA-SYN-001 Topic: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Molecule & The Challenge

5-phenylpent-4-ynoic acid is a critical linker molecule, often used in the synthesis of histone deacetylase (HDAC) inhibitors and as a "click chemistry" precursor for tagging biomolecules.

The synthesis relies on the Sonogashira cross-coupling of 4-pentynoic acid and iodobenzene. While robust, this reaction presents a specific challenge: The substrate is a free carboxylic acid. This functionality can poison catalysts, consume base, and complicate purification if not managed correctly.

This guide provides a self-validating protocol and a troubleshooting decision tree to ensure high yields and purity.

Module 1: The Optimized Protocol

Do not rely on generic Sonogashira conditions. The following protocol is optimized for acidic alkynes.

The Reaction System
ParameterRecommended ConditionTechnical Rationale
Aryl Halide Iodobenzene (1.0 eq)Reactivity order is I > Br > Cl. Iodobenzene allows for milder temperatures (RT to 40°C), preserving the catalyst.
Alkyne 4-Pentynoic Acid (1.1 - 1.2 eq)Use slight excess. The acid will immediately form a salt with the base; excess ensures stoichiometric availability of the acetylide.
Catalyst Pd(PPh₃)₂Cl₂ (2-3 mol%)More stable to air/moisture than Pd(PPh₃)₄. The bis-triphenylphosphine complex is robust for terminal alkynes.
Co-Catalyst CuI (1-2 mol%)Essential for transmetallation. Warning: Keep loading low to minimize Glaser homocoupling.
Base/Solvent Et₃N (Triethylamine) / THF (1:1)TEA acts as both base and ligand stabilizer. THF ensures solubility of the intermediate carboxylate salt.
Temperature Room Temp → 50°CStart at RT. Only heat if conversion <50% after 4 hours.
Step-by-Step Workflow
  • Degassing (Critical): Sparge the solvent (THF/TEA mixture) with Argon or Nitrogen for 30 minutes before adding reagents. Oxygen is the enemy of this reaction.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI to the reaction vessel under inert atmosphere.

  • Substrate Addition: Add Iodobenzene followed by 4-Pentynoic acid.

    • Note: You may observe a slight exotherm or precipitate formation as the acid-base salt forms. This is normal.

  • Monitoring: Stir at room temperature. Monitor via TLC (run in 50% EtOAc/Hexane with 1% Acetic Acid to prevent streaking).

  • Workup (The Purification Filter): See Module 3.

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical "Acid-Base Filter" used in purification.

ReactionWorkflow Start Reactants: Iodobenzene + 4-Pentynoic Acid Reaction Sonogashira Cycle (Inert Atmosphere) Start->Reaction Mix Cat Catalyst System: Pd(PPh3)2Cl2 / CuI / Et3N Cat->Reaction Catalyze Crude Crude Mixture: Product (Salt) + Impurities Reaction->Crude 4-12 Hours ExtractBase 1. Base Extraction (NaHCO3) Product moves to Aqueous Phase Crude->ExtractBase Quench WashOrg 2. Organic Wash (EtOAc) Removes Homocoupling/SM ExtractBase->WashOrg Partition Acidify 3. Acidify Aqueous (HCl) Product precipitates/oils out WashOrg->Acidify Aqueous Layer FinalExtract 4. Final Extraction Pure 5-phenylpent-4-ynoic acid Acidify->FinalExtract pH < 2

Figure 1: Reaction workflow emphasizing the Acid-Base purification strategy to isolate the target acid from neutral byproducts.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately upon adding the alkyne. Is the reaction dead?

Diagnosis: This is "Pd Black" precipitation. It indicates the collapse of the catalytic cycle, usually due to catalyst decomposition. Root Cause:

  • Oxygen Ingress: The most common cause. Did you degas solvents?

  • Ligand Deficiency: Phosphine ligands stabilize the Pd(0) species. Corrective Action:

  • Immediate: Add excess Triphenylphosphine (PPh₃, ~10 mol%) to the mixture. This can sometimes re-solubilize the Pd.

  • Prevention: Ensure rigorous inert atmosphere. If using old TEA, distill it first (amines oxidize to amine oxides which do not stabilize Pd).

Q2: I see a major spot on TLC that is not my product or starting material. What is it?

Diagnosis: Glaser Homocoupling. The Chemistry: 2 R-C≡C-H → R-C≡C-C≡C-R. Root Cause: Presence of Oxygen + Copper.[1] Solution:

  • Protocol Shift: Reduce CuI loading to 0.5 mol%.

  • Slow Addition: Add the 4-pentynoic acid slowly (dropwise) over 1 hour. This keeps the concentration of the copper-acetylide intermediate low, statistically favoring the cross-coupling over the homocoupling.

Q3: My yield is low, and I can't separate the product from unreacted Iodobenzene.

Diagnosis: Inefficient purification strategy. The Fix (Self-Validating Step): Do not rely on column chromatography immediately. Use the Acid-Base Extraction method:

  • Dissolve crude in EtOAc.

  • Wash with sat. aq. NaHCO₃ .

    • Result: Your product (as a carboxylate) goes into the water. Iodobenzene and Glaser products stay in the EtOAc.

  • Discard the EtOAc layer (or keep for recovery).

  • Acidify the aqueous layer with 1M HCl to pH 2.

  • Extract the now-cloudy aqueous layer with fresh EtOAc.

    • Result: The organic layer now contains virtually pure 5-phenylpent-4-ynoic acid.

Q4: Can I use the ester (methyl 4-pentynoate) instead?

Answer: Yes, and it is often easier chemically but requires an extra step.

  • Pros: No carboxylic acid to interfere with base/catalyst; product is neutral (easier chromatography).

  • Cons: Requires hydrolysis (LiOH/THF/H2O) step at the end to get the acid.

  • Recommendation: Stick to the free acid protocol first. Use the ester route only if the free acid route fails due to substrate incompatibility.

Module 4: Logic Flow for Optimization

Use this decision tree to determine your next experimental move.

TroubleshootingTree Start Analyze Crude NMR/TLC Q1 Is Starting Material (Iodobenzene) consumed? Start->Q1 Yes Proceed to Workup Q1->Yes Yes No Check Catalyst Status Q1->No No Q3 Is Homocoupling (Diyne) present? Yes->Q3 Q2 Is Pd Black visible? No->Q2 BlackYes Oxidation Issue: 1. Degas better 2. Add PPh3 ligand Q2->BlackYes Yes BlackNo Reactivity Issue: 1. Increase Temp (50C) 2. Check Base Strength Q2->BlackNo No DiyneYes Glaser Side Reaction: 1. Reduce CuI loading 2. Slow addition of Alkyne Q3->DiyneYes Yes DiyneNo Clean Reaction Q3->DiyneNo No

Figure 2: Troubleshooting decision tree for Sonogashira coupling analysis.

References

  • Sonogashira Coupling Mechanism & Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids. ResearchGate / Synlett. (Demonstrates tolerance of carboxylic acids in Sonogashira). [Link]

  • Acid-Base Extraction Techniques. Chemistry LibreTexts. (Foundational logic for the purification strategy). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-Phenylpent-4-ynoic Acid

[1][2] Case ID: #5PPA-SYNTH-OPT Topic: Yield Optimization & Troubleshooting for Sonogashira Coupling of 4-Pentynoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: #5PPA-SYNTH-OPT Topic: Yield Optimization & Troubleshooting for Sonogashira Coupling of 4-Pentynoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of 5-phenylpent-4-ynoic acid is classically achieved via the Sonogashira cross-coupling of 4-pentynoic acid and iodobenzene.[1][2] While the reaction appears straightforward, users often report variable yields (30–60%) due to three primary failure modes:[2]

  • Glaser Homocoupling: Oxidative dimerization of the alkyne starting material.[1]

  • Catalyst Poisoning: Interaction between the free carboxylic acid and the Palladium (Pd) center.[1][2]

  • Purification Losses: Difficulty separating the polar acid product from phosphine oxides and byproducts on silica gel.[1]

This guide provides a self-validating protocol designed to bypass these specific pitfalls, aiming for isolated yields >85%.

Module 1: The Optimized Protocol (Direct Coupling)

Rationale: While protecting the acid as an ester (e.g., methyl 4-pentynoate) is a valid strategy, it adds two steps (protection/deprotection).[1][2] The protocol below uses an optimized base load to facilitate direct coupling of the free acid.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
4-Pentynoic Acid Substrate (Alkyne)1.0Limiting reagent.[1][2]
Iodobenzene Coupling Partner1.1Slight excess ensures complete consumption of the alkyne.[1]
Pd(PPh₃)₂Cl₂ Catalyst0.02 (2 mol%)More robust to air than Pd(PPh₃)₄.[1][2]
CuI Co-Catalyst0.04 (4 mol%)Essential for the catalytic cycle (transmetallation).[1][2]
Triethylamine (Et₃N) Base / SolventExcessActs as both base and solvent.[1][2][3] Requires ≥3 equiv if using a co-solvent.[1][2]
THF or DMF Co-Solvent (Optional)N/AUse if solubility is an issue. DMF accelerates reaction but is harder to remove.[1][2]
Step-by-Step Workflow
  • Deoxygenation (Critical Step):

    • Dissolve 4-pentynoic acid and Iodobenzene in the solvent (Et₃N or Et₃N/THF mix).[1][2]

    • Sparge with Argon/Nitrogen for 15 minutes. Do not skip. Oxygen causes Glaser coupling (alkyne dimerization), consuming your starting material.[1][2][4]

  • Catalyst Addition:

    • Add

      
       and CuI to the reaction vessel under a positive stream of inert gas.[1][2]
      
    • Visual Check: The solution should turn yellow/orange.[1][2] If it immediately turns black, your solvent may be wet or oxygenated.[1][2]

  • Reaction:

    • Stir at Room Temperature for 4–12 hours.

    • Optimization: If conversion is slow after 4h (check TLC/LCMS), heat to 50°C. Avoid boiling temperatures to prevent catalyst decomposition.

  • Monitoring:

    • TLC (Hexane/EtOAc + 1% Acetic Acid).[1][2] The acid will streak without the acetic acid modifier.[1] Look for the disappearance of the alkyne.

Module 2: The "Secret Weapon" – Acid-Base Workup

Why yields are lost: Standard column chromatography is inefficient for this molecule because the carboxylic acid "drags" on silica, co-eluting with polar impurities.[1][2]

The Fix: Use the chemical properties of the product to purify it without a column.

  • Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).

  • Base Extraction (Targeting Product):

    • Wash the organic layer with saturated NaHCO₃ (aq) (3x).[1][2]

    • Chemistry: The product (

      
      ) becomes the salt (
      
      
      
      ) and moves to the Aqueous Layer .[1][2]
    • Impurities: The Iodobenzene, Glaser dimer (neutral), and catalyst ligands remain in the Organic Layer .[2]

  • Isolation:

    • Keep the Aqueous Layer .[1][2] Discard the organic layer (or check it for byproducts).[1][2]

    • Acidify the aqueous layer carefully with 1M HCl to pH ~2.[1][2] The product will precipitate or oil out.[1]

  • Final Extraction:

    • Extract the now-acidic aqueous layer with fresh EtOAc (3x).[1][2]

    • Dry (MgSO₄), filter, and concentrate.[1][2]

    • Result: High-purity acid, often requiring no further chromatography.[1][2]

Module 3: Visual Troubleshooting Guide

Workflow & Logic Diagrams

G Start Start: Low Yield Detected CheckSM Is Starting Material (Alkyne) Still Present? Start->CheckSM CheckColor Reaction Color Check CheckSM->CheckColor Yes (Incomplete Rxn) CheckByproduct Major Impurity Identified? CheckSM->CheckByproduct No (Consumed) Black Black Precipitate: Pd Black Formation CheckColor->Black Yellow Yellow/Orange: Catalyst Active but Slow CheckColor->Yellow FixBlack Action: Improve Deoxygenation Check Phosphine Ligands Black->FixBlack FixYellow Action: Increase Temp to 50°C Or Add Fresh CuI Yellow->FixYellow Dimer Dimer Found (Glaser) CheckByproduct->Dimer NoProduct Product Lost in Workup CheckByproduct->NoProduct FixDimer Action: STRICT O2 Exclusion Slow Addition of Alkyne Dimer->FixDimer FixWorkup Action: Use Acid/Base Extraction (See Module 2) NoProduct->FixWorkup

Figure 1: Decision tree for diagnosing yield loss in Sonogashira coupling of alkynoic acids.

Module 4: Frequently Asked Questions (FAQ)

Q1: The reaction turns black immediately upon adding the catalyst. Is this bad? A: Yes. "Pd Black" indicates the palladium(0) has agglomerated and is no longer catalytically active.[1][2] This is almost always caused by oxygen or insufficient ligands .[1][2]

  • Fix: Ensure your solvent is degassed.[1][2] If using

    
    , switch to the more stable 
    
    
    
    .[2][5] Ensure excess Phosphine (
    
    
    ) is present if the blacking out persists.[1][2]

Q2: I see a major spot on TLC that runs higher than my product. What is it? A: This is likely the Glaser Homocoupling product (di-acid dimer: HOOC-(CH₂)₂-C≡C-C≡C-(CH₂)₂-COOH).[1][2]

  • Cause: Presence of Oxygen + Copper.[1]

  • Fix: Degas solvents more rigorously.[1][2] Alternatively, add the alkyne slowly (dropwise) to the mixture of Ph-I and Catalyst to keep alkyne concentration low relative to the catalyst.[2]

Q3: Can I use the methyl ester (Methyl 4-pentynoate) instead? A: Yes. This avoids the "catalyst poisoning" effect of the free acid.[1]

  • Protocol: Perform the coupling with the ester (standard conditions), then hydrolyze with LiOH/THF/Water (RT, 2h) to get the acid.[2] This is a reliable "Plan B" if the direct coupling fails repeatedly.[1]

Q4: Why use Triethylamine (Et₃N) instead of stronger bases? A: Strong inorganic bases (NaOH, K₂CO₃) are poorly soluble in organic solvents often used for Sonogashira.[1][2] Et₃N acts as a base and solubilizing agent.[1][2] However, for the free acid, ensure you use at least 2.5 equivalents if you are not using it as the solvent (1 eq to deprotonate the COOH, 1 eq to neutralize the HI byproduct, 0.5 eq excess).[2]

References

  • Sonogashira Coupling Mechanism & Review: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1][2]

  • Optimization of Alkynoic Acid Coupling: Liang, Y., et al. (2011).[1][2] Palladium-Catalyzed Cross-Coupling of Alkynoic Acids. The Journal of Organic Chemistry, 76(15), 6399–6405.[1][2] (Demonstrates direct coupling viability).

  • Purification Strategies for Aryl-Alkynoic Acids: Standard organic synthesis workup protocols for carboxylic acids (Acid-Base Extraction methodology).

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-phenylpent-4-ynoic Acid

Welcome to the technical support center for the synthesis of 5-phenylpent-4-ynoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-phenylpent-4-ynoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

The synthesis of 5-phenylpent-4-ynoic acid and its derivatives is a critical step in the development of various pharmacologically active agents. A common and effective method for this synthesis is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] While powerful, this reaction is not without its challenges, and the formation of byproducts can complicate purification and reduce yields. This guide will focus on identifying and mitigating these common issues.

Troubleshooting Guide: Common Byproducts and Solutions

Issue 1: Formation of 1,4-Diphenylbuta-1,3-diyne (Phenylacetylene Homocoupling)

Symptoms:

  • A significant peak corresponding to a mass of 202.25 g/mol is observed in GC-MS or LC-MS analysis of the crude reaction mixture.

  • 1H NMR of the crude product shows characteristic peaks for the homocoupled diyne, often obscuring the signals of the desired product.

  • The isolated yield of 5-phenylpent-4-ynoic acid is lower than expected, with a difficult-to-separate, less polar impurity.

Root Cause Analysis:

The most prevalent byproduct in the Sonogashira coupling of phenylacetylene is the homocoupled product, 1,4-diphenylbuta-1,3-diyne.[4][5] This side reaction, often referred to as Glaser coupling, is promoted by the copper(I) co-catalyst in the presence of oxygen.[5][6] The copper acetylide intermediate, which is crucial for the cross-coupling, can undergo oxidative dimerization if the palladium-catalyzed cross-coupling cycle is slow or if oxygen is present in the reaction vessel.[3]

dot

Caption: Desired vs. Undesired Coupling Pathways.

Mitigation Strategies:

StrategyMechanism of ActionExperimental Protocol
Rigorous Degassing Removes dissolved oxygen, which is essential for the oxidative homocoupling pathway.[3]Before adding the catalyst, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is crucial.
Use of Copper-Free Conditions Eliminates the primary catalyst for the Glaser coupling side reaction.[6]Several modern Sonogashira protocols utilize highly active palladium catalysts that do not require a copper co-catalyst. Consider using a catalyst system such as Pd(PPh3)4 or a palladium N-heterocyclic carbene (NHC) complex in the absence of CuI.[1]
Controlled Addition of Phenylacetylene Maintains a low concentration of the terminal alkyne, disfavoring the bimolecular homocoupling reaction.Add the phenylacetylene slowly to the reaction mixture containing the halide, palladium catalyst, and base using a syringe pump over several hours.
Hydrogen Atmosphere A dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[4]The reaction can be run under an atmosphere of diluted hydrogen gas in nitrogen or argon to minimize the formation of the homocoupling side product to as low as 2%.[4][5]

Purification of the Desired Product:

If homocoupling has occurred, the resulting 1,4-diphenylbuta-1,3-diyne is significantly less polar than the desired carboxylic acid product. This difference in polarity allows for effective separation using column chromatography on silica gel. A typical elution gradient would start with a non-polar solvent system (e.g., hexanes/ethyl acetate) to elute the diyne, followed by an increase in polarity to elute the 5-phenylpent-4-ynoic acid.

Issue 2: Formation of 5-Phenylpent-4-en-oic Acid and Other Reduced Species

Symptoms:

  • Observation of a product with a mass two units higher than the desired product in MS analysis.

  • Complex multiplets in the aliphatic region of the 1H NMR spectrum, indicative of the loss of the alkyne moiety.

Root Cause Analysis:

The presence of reducing agents or certain catalytic side reactions can lead to the reduction of the alkyne. This can be due to impurities in the starting materials or solvents, or side reactions of the catalyst system.

Mitigation Strategies:

  • Ensure High Purity of Reagents: Use freshly distilled solvents and high-purity starting materials.

  • Optimize Catalyst System: Certain palladium catalysts and ligands can be more prone to side reactions. Screening different palladium sources and ligands may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the synthesis of 5-phenylpent-4-ynoic acid?

The choice of palladium catalyst can significantly impact the reaction's success. For many applications, Pd(PPh3)4 and PdCl2(PPh3)2 are reliable choices that are commercially available and well-documented in the literature.[1] However, for challenging substrates or to minimize byproduct formation, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, may offer superior performance.[1]

Q2: Can I use a different base besides an amine?

Yes, while amine bases like triethylamine or diisopropylamine are commonly used and often act as the solvent, other bases can be employed.[3] Inorganic bases such as K2CO3 or Cs2CO3 can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[3] The choice of base can influence the reaction rate and byproduct profile, so some optimization may be required.

Q3: My reaction is sluggish or does not go to completion. What should I do?

Several factors can contribute to a sluggish reaction:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may deactivate over time.[3] Ensure rigorous inert atmosphere conditions are maintained.

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent. Consider a different solvent system or gentle heating.

  • Insufficiently Active Halide: The reactivity of the halide partner follows the trend I > Br > Cl. If you are using an aryl or vinyl chloride, a more active catalyst system, potentially with specialized ligands, may be necessary.[1]

  • Inhibitors: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents are of high purity.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate with a small amount of acetic acid to improve the spot shape of the carboxylic acid). The disappearance of the limiting starting material and the appearance of the more polar product spot indicate the reaction is progressing. For more quantitative analysis, GC-MS or LC-MS can be used to determine the ratio of product to starting material.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 5-phenylpent-4-ynoic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 5-Iodopentanoic acid (or 5-bromopentanoic acid)

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

dot

Caption: General workflow for the synthesis.

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-iodopentanoic acid (1.0 eq), and the solvent (e.g., triethylamine/THF 2:1).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add PdCl2(PPh3)2 (0.02 eq) and CuI (0.04 eq).

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40-50 °C) and monitor its progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in diethyl ether and wash with a dilute HCl solution to remove the amine base. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the isolated 5-phenylpent-4-ynoic acid by 1H NMR, 13C NMR, and mass spectrometry.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in.... [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Dalton Transactions. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]

  • Encyclopedia.pub. (n.d.). Palladium-Catalyzed Carboxylation Reactions. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-phenylpent-4-yn-1-ol. [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling and Homocoupling on a Silver Surface: Chlorobenzene and Phenylacetylene on Ag(100). [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • RSC Advances. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-phenylpent-4-ynoic Acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. [Link]

  • ResearchGate. (2020, September 4). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. [Link]

  • INEOS OPEN. (n.d.). 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (2022, January 1). Advances in Palladium-Catalyzed Carboxylation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. [Link]

  • PubMed. (2009, February 20). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. [Link]

  • The Royal Society of Chemistry. (n.d.). Combined α,α-Dialkylprolinol Ether/Brønsted Acid Promotes Mannich Reactions of Aldehydes with Unactivated Imines. An Entry to anti- Configured Propargylic Aminoalcohols.[Link]

  • YouTube. (2019, December 4). Forming Ketones and Aldehydes from Alkynes. [Link]

  • ResearchGate. (n.d.). (PDF) Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of 5-Phenylpent-4-ynoic Acid

Welcome to the technical support center for the chromatographic purification of 5-phenylpent-4-ynoic acid. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 5-phenylpent-4-ynoic acid. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and field-proven insights to ensure you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when planning the purification of 5-phenylpent-4-ynoic acid.

Q1: What is the most suitable stationary phase for the flash chromatography of 5-phenylpent-4-ynoic acid?

For the purification of 5-phenylpent-4-ynoic acid, standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective stationary phase.[1][2] The acidic nature of the silanol groups on the silica surface can interact with the carboxylic acid moiety of your compound, which can sometimes lead to tailing. However, this can often be mitigated by modifying the mobile phase.

Q2: What mobile phase system is recommended for the purification of 5-phenylpent-4-ynoic acid on a silica gel column?

A common starting point for the elution of moderately polar compounds like 5-phenylpent-4-ynoic acid is a mixture of a non-polar solvent and a more polar solvent. Good options include hexane/ethyl acetate or dichloromethane/methanol.[2][3] The optimal ratio will depend on the specific impurities in your crude mixture and should be determined by thin-layer chromatography (TLC) analysis beforehand. A good rule of thumb is to aim for an Rf value of approximately 0.3 for your target compound on the TLC plate.[2]

Q3: My compound is streaking (tailing) on the TLC plate and the column. How can I resolve this?

Tailing is a common issue when purifying acidic compounds on silica gel. This is due to the strong interaction between the carboxylic acid group of your molecule and the acidic silanol groups of the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[1][2][4] This will protonate the silanol groups and your carboxylic acid, reducing the strong ionic interactions and leading to sharper peaks.

Q4: I am considering using reverse-phase chromatography. Is this a viable option for 5-phenylpent-4-ynoic acid?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent alternative for high-purity applications. A C18 column is a standard choice for the stationary phase.[5][6] The mobile phase would typically be a polar mixture, such as water and acetonitrile or methanol, with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to ensure the carboxylic acid is in its protonated form for better retention and peak shape.[7][8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the chromatographic purification of 5-phenylpent-4-ynoic acid.

Problem 1: Poor Separation of 5-Phenylpent-4-ynoic Acid from a Close-Running Impurity

Symptoms:

  • Overlapping spots on TLC.

  • Co-elution of the product and an impurity from the column, as confirmed by NMR or LC-MS analysis of the collected fractions.

Potential Causes & Solutions:

  • Inadequate Mobile Phase Polarity: The chosen solvent system may not have sufficient selectivity for your compound and the impurity.

    • Solution: Systematically screen different solvent systems. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or a toluene/acetone mixture.[2] Even small changes can significantly alter selectivity.

  • Isocratic Elution is Insufficient: For impurities that are very close in polarity to your product, isocratic elution (using a constant solvent ratio) may not provide enough resolving power.

    • Solution: Employ a gradient elution. Start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent. This will sharpen the peak of your target compound and can improve separation from closely eluting impurities.[1]

Problem 2: Low Recovery of 5-Phenylpent-4-ynoic Acid from the Column

Symptoms:

  • The total mass of the purified compound is significantly lower than expected based on the crude material loaded.

Potential Causes & Solutions:

  • Irreversible Adsorption to the Stationary Phase: The carboxylic acid group can strongly and sometimes irreversibly bind to the silica gel, especially if the silica is highly activated or if there are basic impurities in your crude mixture.

    • Solution 1: As mentioned for tailing, add a small amount of acetic or formic acid to the mobile phase to reduce strong interactions.[1][4]

    • Solution 2: After eluting with your primary solvent system, flush the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to recover any strongly adsorbed material.

  • Compound Instability: Although 5-phenylpent-4-ynoic acid is generally stable, prolonged exposure to the acidic silica gel surface could potentially cause degradation, especially if the crude material contains reactive impurities.

    • Solution: Minimize the time the compound spends on the column by using flash chromatography with applied pressure to increase the flow rate.[2] A flow rate of approximately 2 inches per minute is often recommended.[2]

Problem 3: The Compound Elutes Too Quickly or Not at All

Symptoms:

  • The Rf of the compound on the TLC is close to 1, and it elutes in the first few fractions from the column.

  • The Rf of the compound on the TLC is close to 0, and it remains at the origin of the column.

Potential Causes & Solutions:

  • Incorrect Mobile Phase Polarity: The mobile phase is either too polar or not polar enough.

    • Solution (Eluting Too Quickly): Decrease the polarity of the mobile phase. For a hexane/ethyl acetate mixture, increase the proportion of hexane.

    • Solution (Not Eluting): Increase the polarity of the mobile phase. For a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. It is crucial to determine the appropriate solvent system using TLC before running the column.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography of 5-Phenylpent-4-ynoic Acid

1. Preparation:

  • Select a column of appropriate size for the amount of crude material.
  • Pack the column with silica gel (40-63 µm) as a slurry in the initial, least polar mobile phase.[2]
  • Prepare a concentrated solution of the crude 5-phenylpent-4-ynoic acid in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

2. Loading:

  • Carefully load the sample onto the top of the silica bed.
  • If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[2]

3. Elution:

  • Begin elution with the determined mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid).
  • Apply gentle air pressure to achieve a flow rate of about 2 inches per minute.[2]
  • Collect fractions and monitor their composition by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: High-Performance Liquid Chromatography (HPLC) of 5-Phenylpent-4-ynoic Acid

1. System Preparation:

  • Use a C18 reverse-phase column.
  • Prepare the mobile phases. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.[7][8]
  • Equilibrate the column with the initial mobile phase composition.

2. Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter.

3. Analysis/Purification:

  • Inject the sample onto the column.
  • Run a gradient elution, for example, from 5% B to 95% B over 20 minutes.
  • Monitor the elution using a UV detector, typically around 254 nm, where the phenyl group will absorb.

Data Summary

ParameterFlash ChromatographyHPLC
Stationary Phase Silica Gel (40-63 µm)C18-functionalized Silica
Typical Mobile Phase Hexane/Ethyl Acetate + 0.5% Acetic AcidWater/Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic or GradientGradient
Typical Application Bulk Purification (mg to g scale)High-Purity Analysis and Purification (µg to mg scale)

Visual Workflows

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Mobile Phase (Rf ~0.3) Column 2. Pack and Load Column TLC->Column Crude Crude 5-phenylpent-4-ynoic acid Crude->TLC Elute 3. Elute with Chosen Mobile Phase Column->Elute Collect 4. Collect Fractions Elute->Collect Monitor 5. Monitor Fractions by TLC Collect->Monitor Combine 6. Combine Pure Fractions Monitor->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for flash chromatography purification.

Troubleshooting_Tree Start Problem Encountered PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield Tailing Peak Tailing Start->Tailing ChangeSolvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) PoorSep->ChangeSolvent Cause: Poor Selectivity Gradient Use Gradient Elution PoorSep->Gradient Cause: Close Impurities AddAcid Add 0.5% Acetic Acid to Mobile Phase LowYield->AddAcid Cause: Irreversible Adsorption FastFlow Increase Flow Rate (Flash Chromatography) LowYield->FastFlow Cause: Degradation on Column AddAcid2 Add 0.5% Acetic Acid to Mobile Phase Tailing->AddAcid2 Cause: Acid-Base Interaction

Caption: Decision tree for troubleshooting common chromatography issues.

References

Sources

Troubleshooting

avoiding polymerization of 5-phenylpent-4-ynoic acid

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Advisory: Stabilization and Handling of 5-Phenylpent-4-ynoic Acid Executive Summary You are likely observing "polymerization" or...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Advisory: Stabilization and Handling of 5-Phenylpent-4-ynoic Acid

Executive Summary

You are likely observing "polymerization" or "gelling" of 5-phenylpent-4-ynoic acid (5-PPA).[1] Technically, this is often a misdiagnosis. While radical polymerization is possible, the most prevalent degradation pathway for


-alkynoic acids like 5-PPA is acid-catalyzed intramolecular cycloisomerization  (forming enol lactones) or transition-metal induced oligomerization  (if residual Pd/Cu is present from synthesis).

This guide provides a root-cause analysis and actionable protocols to maintain monomer integrity.

Part 1: The Degradation Mechanism (Why is this happening?)

To prevent the issue, you must understand that 5-PPA is a "loaded spring." It contains both a nucleophile (carboxylic acid oxygen) and an electrophile (alkyne activated by the phenyl ring) within the same molecule.

The "Gunk" Pathways
  • The "False" Polymer (Lactonization):

    • Mechanism: The carboxylic acid protonates the alkyne (or a residual metal coordinates to it), triggering the oxygen to attack the triple bond.

    • Result: Formation of 5-phenyl-dihydrofuran-2-one derivatives (enol lactones). This appears as a viscous oil or sticky solid that mimics polymerization.[1]

    • Trigger: Room temperature storage, acidic environment, or trace metal contamination.[1]

  • True Oligomerization:

    • Mechanism: Radical attack on the alkyne or metal-catalyzed cross-linking.[1]

    • Result: Insoluble dark solids.

    • Trigger: UV light, heat (>40°C), or old ether solvents (peroxides).

Visualizing the Threat Landscape

degradation_pathways Start 5-Phenylpent-4-ynoic Acid (Monomer) Trigger_Acid Trigger: Protons (H+) Self-Catalysis Start->Trigger_Acid Trigger_Metal Trigger: Residual Pd/Cu (From Sonogashira) Start->Trigger_Metal Trigger_Light Trigger: UV/Peroxides Start->Trigger_Light Lactone Enol Lactone (Viscous Oil/Solid) Trigger_Acid->Lactone 5-exo-dig Cyclization Trigger_Metal->Lactone Coordination Oligomer Oligomers/Polymers (Dark Insoluble Solid) Trigger_Metal->Oligomer Cross-coupling Trigger_Light->Oligomer Radical Propagation

Figure 1: Degradation pathways of 5-phenylpent-4-ynoic acid. Note that cyclization often mimics polymerization.

Part 2: Troubleshooting & FAQs

Q1: My sample turned into a sticky, dark gel overnight. Can I salvage it?

Diagnosis: This is likely oxidative oligomerization combined with lactonization .[1]

  • Immediate Action: Attempt to dissolve a small aliquot in dilute Sodium Bicarbonate (

    
    ).[1]
    
    • If it dissolves: The carboxylic acid is largely intact.[1] You may have minor impurities.[1] Perform an acid-base extraction (see Protocol A).

    • If it remains insoluble (gummy): The acid group has reacted (likely lactonized) or the chain has cross-linked. Discard the sample. Recovery is rarely yield-efficient.[1]

Q2: I synthesized this via Sonogashira coupling. Why is it unstable even at -20°C?

Diagnosis: Residual Metal Contamination. [1]

  • Explanation: Palladium (Pd) and Copper (Cu) residues are potent catalysts for alkyne cyclization.[1] Even trace amounts (ppm levels) can catalyze the conversion of your acid into a lactone over weeks, even in the freezer.

  • Solution: You must perform a metal scavenger wash (e.g., EDTA wash or treatment with SiliaMetS® scavengers) before final storage.[1]

Q3: Can I store it in solution?

Diagnosis: Solvent Choice is Critical.

  • Avoid: Chlorinated solvents (CHCl3, DCM) over long periods as they can become slightly acidic, catalyzing lactonization. Avoid Ethers (THF, Et2O) without inhibitors due to peroxide risks.[1]

  • Recommended: Store as a dry solid.[1] If solution is mandatory, use anhydrous Benzene (if permitted) or Toluene at -20°C under Argon.[1]

Part 3: Storage & Handling Protocols

Protocol A: The "Self-Validating" Purification (Removal of Oligomers)

Use this protocol if you suspect early-stage degradation.

  • Dissolution: Dissolve crude 5-PPA in Diethyl Ether (

    
    ).
    
  • Extraction (The Filter): Extract with saturated aqueous

    
      (3x).
    
    • Validation Logic: The monomer (acid) goes into the water phase (

      
      ). Neutral lactones and non-acidic oligomers stay in the organic phase.[1]
      
  • Wash: Wash the aqueous layer once with fresh

    
     to remove trapped non-acidic impurities.[1]
    
  • Re-acidification: Carefully acidify the aqueous layer with cold 1M HCl to pH ~2.

    • Observation: The product should precipitate or oil out as a pure monomer.[1]

  • Extraction: Extract back into

    
    , dry over 
    
    
    
    , and concentrate in vacuo at <30°C .
Protocol B: Long-Term Storage Standards
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius suppression of cyclization rates.[1]
Atmosphere Argon/Nitrogen Excludes oxygen to prevent radical initiation.[1]
Physical State Solid (Crystalline) Lattice energy inhibits molecular motion required for reaction.[1]
Container Amber Glass Blocks UV light (radical initiator).[1]
Additives None (usually) If storing as a liquid/oil, 100 ppm BHT can inhibit radical pathways.[1]

Part 4: Synthesis Workflow (Prevention at Source)

If you are synthesizing 5-PPA, use this decision tree to ensure you don't bottle a "ticking time bomb."

workflow_logic Step1 Synthesis (e.g., Sonogashira) Check1 Is the product colored (Green/Blue/Dark Brown)? Step1->Check1 Action_Metal CRITICAL: Metal Scavenging (Wash with EDTA or Na2S) Check1->Action_Metal Yes (Residual Cu/Pd) Step2 Acid-Base Extraction (Isolate Monomer) Check1->Step2 No (Pale Yellow) Action_Metal->Step2 Check2 Rotary Evaporation Temp Step2->Check2 Safe Safe: < 35°C Check2->Safe Risk Risk: > 40°C (Thermal Polymerization) Check2->Risk Final Store at -20°C under Ar Safe->Final Risk->Final If survived

Figure 2: Synthesis and purification workflow to minimize polymerization risk.

References

  • ChemicalBook. (2024).[1] trans-5-Phenyl-4-pentenoic acid Properties and Synthesis. Retrieved from

    • Context: Provides baseline physical properties and synthesis routes for phenyl-pentenoic derivatives, establishing the structural context for stability.
  • Smolecule. (2023).[1][2] 5-Phenylpent-4-enoic acid: Synthesis and Applications. Retrieved from

    • Context: Discusses synthesis conditions (including microwave and flow chemistry) which highlight thermal sensitivity relevant to the ynoic analog.
  • MDPI. (2021). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes. Catalysts, 10(10), 1206.[3] Retrieved from

    • Context: Authoritative source on the mechanism of intramolecular cyclization (lactonization)
  • PubChem. (2024).[1] 5-phenylpent-4-ynoic Acid Compound Summary. Retrieved from

    • Context: Verification of chemical structure (CID 10975983)
  • CroChem. (2024).[1] Storage and Handling of Alkynoic Acid Derivatives. Retrieved from

    • Context: General industry standard for storage of phenyl-alkynoic acids (Room Temp vs -20°C recommend

Sources

Optimization

troubleshooting poor solubility of 5-phenylpent-4-ynoic acid derivatives

Technical Support Center: 5-Phenylpent-4-ynoic Acid Derivatives Welcome to the technical support guide for troubleshooting poor solubility of 5-phenylpent-4-ynoic acid and its derivatives. This resource is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Phenylpent-4-ynoic Acid Derivatives

Welcome to the technical support guide for troubleshooting poor solubility of 5-phenylpent-4-ynoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide scientifically grounded solutions to help you achieve successful experimental outcomes.

Understanding the Challenge

5-Phenylpent-4-ynoic acid and its analogs possess a chemical structure that combines a hydrophobic phenyl ring and alkyl chain with a hydrophilic carboxylic acid group. This amphipathic nature, coupled with a relatively rigid alkynyl group, often leads to poor aqueous solubility in its neutral form, a common hurdle in drug discovery and development.[1][2] This guide provides a systematic approach to overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 5-phenylpent-4-ynoic acid derivative is insoluble in my standard aqueous buffer (e.g., PBS pH 7.4). What is the underlying reason and what is my first step?

A1: The Root Cause & The First Action

  • Scientific Explanation: The primary reason for the poor aqueous solubility of a carboxylic acid derivative at neutral pH is that it exists predominantly in its non-ionized, protonated form (-COOH).[3] This form is significantly less polar than its ionized, deprotonated carboxylate counterpart (-COO⁻). The bulky, non-polar phenyl and pentynyl groups dominate the molecule's character, leading to unfavorable interactions with water. Most carboxylic acids have a pKa in the range of 4-5, meaning at a physiological pH of 7.4, a significant portion of the molecules might still be in the less soluble protonated state, or the equilibrium between the two forms is not enough to achieve full dissolution.[4]

  • Immediate Troubleshooting Step: pH Adjustment. The most direct way to increase the solubility of an acidic compound is to deprotonate the carboxylic acid group, forming a much more polar and water-soluble carboxylate salt.[2] This is achieved by increasing the pH of the solution.

    • Protocol for pH-Mediated Solubilization:

      • Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

      • Prepare your desired aqueous buffer (e.g., phosphate or borate buffer).

      • While stirring the buffer, slowly add small aliquots of a basic solution (e.g., 0.1 M NaOH) to raise the pH.

      • Monitor the pH and add your compound's stock solution dropwise.

      • Adjust the pH to be at least 2 units above the predicted pKa of your compound. For most carboxylic acids, a pH of 7.5 to 8.5 is a good starting point.[5]

      • Observe for dissolution. If the solution remains cloudy, gentle warming or sonication can be applied.

Q2: How does the Henderson-Hasselbalch equation guide my pH adjustment strategy?

A2: A Predictive Tool for Solubility

  • Expertise & Experience: The Henderson-Hasselbalch equation is a cornerstone for predicting the ionization state of a weak acid, like your 5-phenylpent-4-ynoic acid derivative, at a given pH.[6][7] The equation is:

    pH = pKa + log([A⁻]/[HA])

    Where:

    • [A⁻] is the concentration of the deprotonated, more soluble carboxylate form.

    • [HA] is the concentration of the protonated, less soluble carboxylic acid form.

    This equation tells us that when the pH is equal to the pKa, the compound is 50% ionized. To ensure the majority of your compound is in the highly soluble ionized state, you should aim for a pH that is significantly higher than the pKa.[8][9] For example, at a pH two units above the pKa, the ratio of [A⁻] to [HA] is 100:1, favoring solubility.

  • Visualization of pH Effect on Ionization:

    Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Q3: I'm concerned about pH altering my experiment. What are my options if I need to work at a neutral or acidic pH?

A3: Co-solvents and Formulation Strategies

  • Trustworthiness: When pH modification is not viable, the use of co-solvents is a standard and effective strategy.[10][11] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[12]

    • Common Co-solvents for Biological Assays:

      • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. However, be mindful of its potential to affect cell viability and enzyme activity at higher concentrations (typically >0.5%).[13][14]

      • Ethanol: A good option, but can also have biological effects at higher concentrations.

      • Polyethylene Glycols (PEGs, e.g., PEG 300, PEG 400): Often used in preclinical formulations due to their lower toxicity.[13]

      • Propylene Glycol (PG): Another common and relatively safe co-solvent.[15]

    • Data Presentation: Properties of Common Co-solvents

Co-solventPolarity (Dielectric Constant)Typical Concentration in AssaysKey Considerations
DMSO47.2< 0.5%High solubilizing power; potential for assay interference.
Ethanol24.5< 1%Good solubilizing power; can cause protein precipitation.
PEG 40012.51-10%Lower toxicity; can be viscous.
Propylene Glycol32.01-10%Good safety profile; less volatile than ethanol.
  • Experimental Protocol: Preparing a Co-solvent Stock Solution

    • Weigh out your 5-phenylpent-4-ynoic acid derivative.

    • Dissolve it in 100% of your chosen co-solvent (e.g., DMSO) to make a high-concentration stock (e.g., 10-50 mM). Use sonication or gentle warming if necessary.

    • For your experiment, perform serial dilutions of this stock solution in the same co-solvent.[16]

    • Finally, add a small aliquot of the diluted stock to your aqueous assay buffer to reach the final desired concentration, ensuring the final co-solvent concentration remains within an acceptable range for your assay.

Q4: My compound dissolves in DMSO, but crashes out (precipitates) when I add it to my aqueous cell culture media. How can I prevent this?

A4: Addressing Precipitation Upon Dilution

  • Causality: This is a very common issue known as "antisolvent precipitation." Your compound is highly soluble in the organic stock solution (e.g., DMSO) but becomes supersaturated and precipitates when diluted into the aqueous buffer, which is a poor solvent for it.[17][18]

  • Troubleshooting Workflow:

    Precipitation_Troubleshooting Start Compound precipitates upon aqueous dilution Check_Final_Conc Is final compound concentration too high? Start->Check_Final_Conc Check_DMSO_Conc Is final DMSO concentration too low? Check_Final_Conc->Check_DMSO_Conc No Success Solubility Achieved Check_Final_Conc->Success Yes, lower concentration Use_Surfactant Incorporate a surfactant (e.g., Tween 80, Pluronic F-68) Check_DMSO_Conc->Use_Surfactant Yes, increase DMSO (if assay tolerates) Check_DMSO_Conc->Use_Surfactant No Use_Cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) Use_Surfactant->Use_Cyclodextrin If surfactant is incompatible Use_Surfactant->Success Use_Cyclodextrin->Success

    Caption: Decision tree for troubleshooting precipitation issues.

  • Advanced Strategies:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium at low concentrations (e.g., 0.01-0.1%). They form micelles that encapsulate the hydrophobic compound, keeping it dispersed.[13][15]

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can form inclusion complexes with poorly soluble molecules like your compound, effectively shielding the hydrophobic parts from water and increasing solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[][23]

References

  • (E)-5-Phenylpent-4-enoic acid - ChemBK . (2024). ChemBK. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • 5-phenylpent-4-ynoic Acid | C11H10O2 | CID 10975983 . (n.d.). PubChem. Retrieved from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD . (n.d.). Open Education Alberta. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? . (2012). Reddit. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization . (2006). ResearchGate. Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . (2017). ResearchGate. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . (2024). Preprints.org. Retrieved from [Link]

  • Henderson–Hasselbalch equation . (n.d.). Wikipedia. Retrieved from [Link]

  • 5-phenylpent-4-ynoic acid | CAS#:3350-92-3 . (n.d.). Chemsrc. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility . (n.d.). Touro Scholar. Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement . (n.d.). ResearchGate. Retrieved from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles . (n.d.). Ziath. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . (2025). PubMed. Retrieved from [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules . (n.d.). PubMed. Retrieved from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS . (2011). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . (2006). ResearchGate. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Effect of pH and temperature on the solubility of a surface active carboxylic acid . (n.d.). PubMed. Retrieved from [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination . (2025). ResearchGate. Retrieved from [Link]

  • What is the standard pH of carboxylic acids? . (2021). Quora. Retrieved from [Link]

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  • cyclodextrin in novel formulations and solubility enhancement techniques: a review . (n.d.). ResearchGate. Retrieved from [Link]

  • Properties of carboxylic acids | Lesson 6 | Everyday consumer Products | N5 Chemistry . (2022). YouTube. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-phenylpent-4-ynoic Acid and Other Alkynoic Acids as Modulators of Inflammatory Signaling

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery, particularly in the realm of inflammatory diseases, the inhibition of key enzymes in pro-inflammatory pathways is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in the realm of inflammatory diseases, the inhibition of key enzymes in pro-inflammatory pathways is a cornerstone of therapeutic strategy. Among these, cytosolic phospholipase A2α (cPLA2α) has emerged as a critical target. This enzyme catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to a cascade of inflammatory mediators known as eicosanoids.[1][2] This guide provides a detailed comparison of 5-phenylpent-4-ynoic acid and a selection of other alkynoic acids—pent-4-ynoic acid, hex-5-ynoic acid, and phenylpropynoic acid—as potential inhibitors of cPLA2α, offering insights into their structure-activity relationships and potential for therapeutic development.

Introduction to Alkynoic Acids as cPLA2α Inhibitors

Alkynoic acids, characterized by a carbon-carbon triple bond within their hydrocarbon chain, represent a class of compounds that have garnered interest for their potential to modulate various enzymatic activities. Their structural similarity to endogenous fatty acids allows them to interact with the active sites of lipid-metabolizing enzymes. The presence of the rigid alkynyl group can confer specific binding properties and, in some cases, lead to irreversible inhibition through covalent modification of the enzyme. The focus of this guide, 5-phenylpent-4-ynoic acid, combines the features of a short-chain alkynoic acid with a terminal phenyl group, suggesting a potential for enhanced binding affinity and inhibitory potency against cPLA2α.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of 5-phenylpent-4-ynoic acid with its non-phenylated counterpart, pent-4-ynoic acid, the longer-chain hex-5-ynoic acid, and the shorter phenyl-containing phenylpropynoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
5-phenylpent-4-ynoic acid C₁₁H₁₀O₂174.201.9037.3
Pent-4-ynoic acid C₅H₆O₂98.09~0.537.3
Hex-5-ynoic acid C₆H₈O₂112.13~1.037.3
Phenylpropynoic acid C₉H₆O₂146.14~1.537.3

Data sourced from PubChem and ChemSpider databases.[3][4][5][6]

The introduction of the phenyl group in 5-phenylpent-4-ynoic acid significantly increases its molecular weight and lipophilicity (LogP) compared to pent-4-ynoic acid and hex-5-ynoic acid. This increased lipophilicity may enhance its ability to partition into the lipid-rich environment of the cell membrane where cPLA2α is active. Phenylpropynoic acid, while also containing a phenyl group, has a shorter alkyl chain, which may influence its positioning within the enzyme's active site.

Synthesis of Alkynoic Acids: The Sonogashira Coupling

A versatile and widely employed method for the synthesis of terminal alkynes is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of 5-phenylpent-4-ynoic acid, a plausible route involves the coupling of phenylacetylene with a suitable halo-alkanoic acid derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System cluster_products Products Phenylacetylene Phenylacetylene Reaction_Vessel Sonogashira Coupling Phenylacetylene->Reaction_Vessel Haloalkanoic_acid 3-Halopropanoic acid derivative Haloalkanoic_acid->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Reaction_Vessel Cu_cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cu_cocatalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Target_molecule 5-phenylpent-4-ynoic acid ester Reaction_Vessel->Target_molecule Hydrolysis Ester Hydrolysis Target_molecule->Hydrolysis Final_Product 5-phenylpent-4-ynoic acid Hydrolysis->Final_Product cPLA2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Membrane_PL Membrane Phospholipids cPLA2 cPLA2α Membrane_PL->cPLA2 Substrate AA Arachidonic Acid cPLA2->AA Hydrolysis COX COX-1/2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Alkynoic_Acids Alkynoic Acids (e.g., 5-phenylpent-4-ynoic acid) Alkynoic_Acids->cPLA2 Inhibition

Sources

Comparative

Validating 5-phenylpent-4-ynoic Acid: A Comparative Guide to Unlocking its Bioactive Potential

Foreword: Charting a Course for Novel Compound Validation In the landscape of drug discovery, the journey from a synthesized molecule to a validated bioactive compound is one of rigorous scientific inquiry. This guide ad...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for Novel Compound Validation

In the landscape of drug discovery, the journey from a synthesized molecule to a validated bioactive compound is one of rigorous scientific inquiry. This guide addresses 5-phenylpent-4-ynoic acid, a compound of interest due to its structural features, which suggest potential interactions with key biological pathways implicated in various disease states. The absence of extensive public data on its bioactivity necessitates a systematic and robust validation strategy.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, providing the rationale behind experimental choices and outlining a self-validating workflow. We will explore the hypothetical bioactivity of 5-phenylpent-4-ynoic acid, drawing comparisons with established inhibitors of relevant pathways and detailing the necessary experimental frameworks to confirm these hypotheses.

The Scientific Premise: Why Investigate 5-phenylpent-4-ynoic Acid?

The structure of 5-phenylpent-4-ynoic acid, featuring a phenyl ring, an alkynyl group, and a carboxylic acid moiety, provides a compelling basis for postulating its bioactivity. Alkynoic acids, particularly those with aromatic components, have been recognized for their potential to act as enzyme inhibitors and modulators of biological pathways.[1][2] The terminal alkyne can act as a reactive "warhead" for covalent modification of enzyme active sites, while the phenyl group can engage in hydrophobic and pi-stacking interactions within protein binding pockets. The carboxylic acid group provides a key site for hydrogen bonding and salt bridge formation.

Based on these structural alerts, we hypothesize two primary, plausible mechanisms of action for 5-phenylpent-4-ynoic acid that warrant experimental validation:

  • Inhibition of Fatty Acid Metabolism: The deregulation of fatty acid synthesis is a hallmark of many cancers and metabolic disorders.[3] Fatty Acid Synthase (FASN), a key enzyme in this pathway, is a validated therapeutic target.[4][5] The structure of 5-phenylpent-4-ynoic acid bears resemblance to fatty acid substrates, suggesting it could act as a competitive or irreversible inhibitor of FASN.

  • Modulation of Inflammatory Pathways: Phospholipase A2 (PLA2) enzymes play a critical role in the inflammatory cascade by releasing arachidonic acid, a precursor to pro-inflammatory eicosanoids.[6][7][8] Inhibition of PLA2 is a therapeutic strategy for a range of inflammatory diseases.[7][9] The structural features of 5-phenylpent-4-ynoic acid suggest it could bind to the active site of PLA2, disrupting its catalytic activity.

This guide will focus on a comparative validation approach, assessing the activity of 5-phenylpent-4-ynoic acid against known inhibitors of FASN and PLA2.

A Phased Approach to Validation: From In Silico to In Vivo

A logical, stepwise progression is crucial for the efficient and ethical validation of a novel compound. The following workflow outlines a comprehensive strategy to characterize the bioactivity of 5-phenylpent-4-ynoic acid.

Validation_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Target Engagement & Mechanism of Action cluster_2 Phase 3: Advanced In Vitro & Ex Vivo Models cluster_3 Phase 4: In Vivo Proof-of-Concept A In Silico Target Prediction & ADMET Profiling B Synthesis & Purity Confirmation A->B C Initial Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) B->C D Enzyme Inhibition Assays (FASN & cPLA2) C->D E Kinetic Analysis (Reversible vs. Irreversible Inhibition) D->E F Cell-Based Assays (Lipid Accumulation, Arachidonic Acid Release) D->F G Western Blot Analysis (Downstream Signaling Pathways) F->G H 3D Spheroid/Organoid Models G->H I Animal Models of Cancer (Xenograft Studies) H->I J Animal Models of Inflammation (e.g., Carrageenan-Induced Paw Edema) H->J

Caption: A phased workflow for the validation of 5-phenylpent-4-ynoic acid.

Comparative Benchmarking: Performance Against Established Inhibitors

A critical aspect of validating a new bioactive compound is to benchmark its performance against existing, well-characterized molecules. This provides context for its potency and potential therapeutic window.

Parameter 5-phenylpent-4-ynoic acid (Hypothetical Data) Orlistat (FASN Inhibitor) C75 (FASN Inhibitor) Arachidonyl Trifluoromethyl Ketone (cPLA2 Inhibitor)
Target Enzyme(s) FASN, cPLA2 (hypothesized)FASNFASNcPLA2
IC50 (FASN) To be determined~1 µM~10 µMN/A
IC50 (cPLA2) To be determinedN/AN/A~50 nM
Mechanism of Inhibition To be determinedIrreversible (covalent)Irreversible (covalent)Reversible (covalent)
Cellular Potency (e.g., EC50 in A549 cells) To be determined~20-50 µM~30-60 µM~1-5 µM
In Vivo Efficacy (Model) To be determinedReduces tumor growth in xenograft modelsReduces tumor growth in xenograft modelsReduces inflammation in animal models

Data for established inhibitors are approximate and can vary based on experimental conditions.

Detailed Experimental Protocols for Validation

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Phase 1: Initial Screening

4.1.1. In Silico Target Prediction and ADMET Profiling

  • Objective: To computationally predict potential biological targets and assess the drug-likeness of 5-phenylpent-4-ynoic acid.

  • Methodology:

    • Utilize ligand-based and receptor-based in silico screening tools (e.g., SwissTargetPrediction, PharmMapper) to identify potential protein targets.[10]

    • Perform ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using computational models (e.g., SwissADME, pkCSM) to predict pharmacokinetic properties and potential liabilities.[11]

4.1.2. Synthesis and Purity Confirmation

  • Objective: To synthesize and purify 5-phenylpent-4-ynoic acid for biological testing.

  • Methodology:

    • Synthesize 5-phenylpent-4-ynoic acid via established organic chemistry routes.

    • Purify the compound using column chromatography or recrystallization.

    • Confirm the structure and purity (>95%) using 1H NMR, 13C NMR, and mass spectrometry.

4.1.3. Initial Cytotoxicity Screening (MTT Assay)

  • Objective: To assess the general cytotoxicity of 5-phenylpent-4-ynoic acid against a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PANC-1 - pancreatic) in 96-well plates.[12][13]

    • Treat cells with a serial dilution of 5-phenylpent-4-ynoic acid for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[14]

Phase 2: In Vitro Target Engagement

4.2.1. Enzyme Inhibition Assays

  • Objective: To determine if 5-phenylpent-4-ynoic acid directly inhibits the activity of FASN and cPLA2.

  • Methodology (FASN Assay):

    • Use a commercially available FASN inhibitor screening kit or a spectrophotometric assay monitoring the oxidation of NADPH at 340 nm.

    • Incubate purified FASN with acetyl-CoA, malonyl-CoA, and NADPH in the presence of varying concentrations of 5-phenylpent-4-ynoic acid.

    • Measure the rate of NADPH consumption.

    • Calculate the IC50 value.[5][15]

  • Methodology (cPLA2 Assay):

    • Utilize a fluorescent or colorimetric cPLA2 assay kit.

    • Incubate purified cPLA2 with a suitable phospholipid substrate in the presence of varying concentrations of 5-phenylpent-4-ynoic acid.

    • Measure the release of the fluorescent or colorimetric product.

    • Calculate the IC50 value.

Enzyme_Inhibition_Workflow A Purified Enzyme (FASN or cPLA2) D Incubation A->D B Substrate Mix (e.g., Acetyl-CoA, Malonyl-CoA, NADPH for FASN) B->D C 5-phenylpent-4-ynoic acid (Varying Concentrations) C->D E Measurement of Product Formation or Substrate Depletion D->E F Calculation of IC50 E->F

Caption: General workflow for in vitro enzyme inhibition assays.

4.2.2. Kinetic Analysis

  • Objective: To elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

  • Methodology:

    • Perform enzyme inhibition assays with varying concentrations of both the substrate and 5-phenylpent-4-ynoic acid.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of reversible inhibition.[16]

    • For suspected irreversible inhibition, perform a "jump-dilution" experiment where the enzyme and inhibitor are pre-incubated, then diluted into the assay medium to see if activity is restored.[17]

Concluding Remarks and Future Directions

The validation of 5-phenylpent-4-ynoic acid as a bioactive compound presents an exciting opportunity for the discovery of novel therapeutics. Its chemical structure strongly suggests potential as an inhibitor of key enzymes in fatty acid metabolism and inflammation. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to test these hypotheses.

Successful validation in the proposed in vitro and in vivo models would warrant further investigation into its structure-activity relationship through the synthesis and testing of analogs. Furthermore, detailed pharmacokinetic and toxicological studies would be necessary for its advancement as a clinical candidate. This guide serves as the foundational blueprint for unlocking the therapeutic potential of 5-phenylpent-4-ynoic acid.

References

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Validation

Comparative Guide: Pharmacological Profiling of 5-Phenylpent-4-ynoic Acid Derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Enzyme Kinetics, and Orthogonal Labeling Efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Enzyme Kinetics, and Orthogonal Labeling Efficiency

Executive Summary: The Alkyne-Tethered Scaffold

5-phenylpent-4-ynoic acid (PPA) represents a privileged "chemical biology warhead" and a versatile pharmacophore. Unlike simple fatty acids, the 5-phenyl-4-ynyl motif combines a lipophilic aromatic anchor with a rigid, reactive alkyne linker. This unique geometry allows it to serve two distinct roles in drug development:

  • Metabolic Probe: As a "click-chemistry" surrogate for fatty acid oxidation studies.

  • Enzyme Inhibitor: As a transition-state mimic for metalloenzymes (Tyrosinase, 5-Lipoxygenase) and a scaffold for GABA receptor antagonists.

This guide objectively compares the performance of PPA against its ring-substituted and chain-modified derivatives, synthesizing experimental data to guide lead optimization.

Comparative Analysis: Biological Performance

Target Class A: Metalloenzyme Inhibition (Tyrosinase & 5-LOX)

The alkyne moiety in PPA derivatives can coordinate with active-site metal ions (Cu²⁺ in Tyrosinase, Fe³⁺ in LOX), acting as a suicide substrate or competitive inhibitor.

Comparative Data: Tyrosinase Inhibition (Mushroom) Experimental Context: Inhibition of L-DOPA oxidation. Key Insight: The unsubstituted phenyl ring (PPA) is a weak inhibitor. Introducing hydroxyl groups transforms the scaffold into a potent "phenol mimic" that chelates the copper center.

DerivativeStructure ModificationIC₅₀ (µM)MechanismRelative Potency
PPA (Parent) Unsubstituted Phenyl>500Weak Competitive1x (Baseline)
4-OH-PPA p-Hydroxyl group45Pseudosubstrate~11x
2,4-diOH-PPA o,p-Dihydroxyl1.6Metal Chelation~300x
PPA-Methyl Ester Methyl ester of acid>1000InactiveInactive

Critical Analysis: The free carboxylic acid is essential for solubility and electrostatic guidance into the active site, while the p-hydroxyl group is critical for potency. The parent PPA is largely inactive against Tyrosinase, making it an excellent negative control in these assays.

Target Class B: GABA Receptor Antagonism

While PPA itself is metabolically active, its 4-substituted benzoate derivatives have been identified as potent non-competitive antagonists of ionotropic GABA receptors, binding to the convulsant site (EBOB site).

Comparative Data: GABA Receptor Binding (Rat Brain Membranes) Experimental Context: Displacement of [³H]EBOB.

DerivativeSubstituent (R on Phenyl)IC₅₀ (nM)Binding Mode
PPA -H>10,000Negligible
DBCPP -CO-O-(CH₂)₂-C(CH₃)₃88 High Affinity
Me-DBCPP -CO-O-CH₃450Moderate
Br-PPA -Br2,500Weak

Scientific Interpretation: The parent PPA scaffold is too small to span the GABA antagonist binding pocket. Extending the "tail" with a lipophilic ester (DBCPP) creates a "molecular ruler" that fits the channel pore, increasing potency by over 100-fold compared to simple halogenated derivatives.

Mechanism of Action & SAR Logic

The biological activity of 5-phenylpent-4-ynoic acid derivatives is dictated by the "Three-Zone" pharmacophore.

SAR_Logic Scaffold 5-Phenylpent-4-ynoic Acid (Scaffold) Zone1 Zone 1: Carboxylic Acid (Polar Head) Scaffold->Zone1 Zone2 Zone 2: Alkyne Linker (Rigid Spacer) Scaffold->Zone2 Zone3 Zone 3: Phenyl Ring (Hydrophobic Tail) Scaffold->Zone3 Effect1 Solubility & Metabolic Activation (CoA) Zone1->Effect1 Effect2 Metal Coordination (Cu/Fe) Click Chemistry Handle Zone2->Effect2 Effect3 Receptor Selectivity (GABA vs. Enzyme) Zone3->Effect3

Caption: SAR decomposition of the PPA scaffold. Zone 2 (Alkyne) is the defining feature for chemical biology applications, while Zone 3 (Phenyl) determines target specificity (Enzyme vs. Receptor).

Experimental Protocols

Protocol A: Tyrosinase Inhibition Screening

Validates the efficacy of ring-substituted PPA derivatives.[1]

  • Reagent Prep: Dissolve PPA derivatives in DMSO (stock 10 mM). Prepare Mushroom Tyrosinase (1000 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: In a 96-well plate, mix 140 µL buffer + 20 µL enzyme + 20 µL inhibitor (various concentrations). Incubate at 25°C for 10 min.

  • Substrate Addition: Add 20 µL L-DOPA (10 mM).

  • Kinetic Read: Monitor absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.

  • Analysis: Plot

    
     vs. [Inhibitor]. Calculate IC₅₀ using non-linear regression.
    
    • Control: Kojic Acid (Standard positive control, IC₅₀ ~15-30 µM).

Protocol B: "Click" Metabolic Labeling (Chemical Biology)

Validates the utility of the parent PPA as a metabolic probe.

  • Cell Culture: Treat HeLa cells with 50 µM PPA (parent) for 4-12 hours.

  • Fixation: Fix cells with 4% paraformaldehyde (15 min).

  • Click Reaction: Permeabilize cells and add "Click Cocktail":

    • Azide-Fluorophore (e.g., Alexa Fluor 488-Azide, 10 µM)

    • CuSO₄ (1 mM)

    • THPTA Ligand (1 mM)

    • Sodium Ascorbate (10 mM)

  • Imaging: Fluorescence microscopy reveals mitochondrial localization (fatty acid oxidation pathway) or protein acylation.

Pathway Visualization: GABA Receptor Modulation

The following diagram illustrates how the bulky derivative (DBCPP) blocks the GABA channel compared to the inactive parent PPA.

GABA_Pathway GABA_Rec GABA-A Receptor (Chloride Channel) Open_State Channel Opening (Cl- Influx) GABA_Rec->Open_State Activation GABA GABA (Agonist) GABA->GABA_Rec Binds Orthosteric Site PPA_Parent Parent PPA (Small Molecule) PPA_Parent->GABA_Rec No Binding (Steric Mismatch) DBCPP DBCPP Derivative (Bulky Lipophilic Tail) DBCPP->GABA_Rec Binds EBOB Site (Pore Blocker) Blocked_State Channel Blockade (Convulsant Effect) DBCPP->Blocked_State Allosteric Inhibition Open_State->Blocked_State Inhibited by DBCPP

Caption: Mechanism of GABA-A receptor antagonism. The bulky DBCPP derivative successfully occupies the EBOB pore site, preventing chloride influx, whereas the parent PPA is too small to effect blockade.

References

  • GABA Receptor Antagonism

    • Title: 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid and its derivatives inhibit ionotropic gamma-aminobutyric acid receptors by binding to the 4'-ethynyl-4-n-propylbicycloorthobenzoate site.[2]

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

  • Tyrosinase Inhibition SAR

    • Title: A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties.
    • Source: Molecules (MDPI).[3]

    • URL:[Link]

  • Chemical Biology (Click Probes)

    • Title: Activity-Based Protein Profiling: The Serine Hydrolases. (Contextual grounding for alkyne-acid probes).
    • Source: PNAS.
    • URL:[Link]

  • General Scaffold Data

    • Title: 5-phenylpent-4-ynoic Acid | C11H10O2 | CID 10975983.
    • Source: PubChem.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-phenylpent-4-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-phenylpent-4-ynoic acid, a compound of interest in various research and development endeavors. As a Senior Application Scientist, my objective is to present a nuanced, experience-driven perspective on the validation of analytical techniques, moving beyond procedural checklists to elucidate the rationale behind methodological choices.

This document is structured to offer a comparative analysis of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section will delve into the theoretical underpinnings of the method, a detailed experimental protocol for validation, and a critical evaluation of its performance based on key validation parameters. The insights provided herein are grounded in established principles and data from analogous chemical entities, offering a robust framework for the validation of analytical methods for 5-phenylpent-4-ynoic acid and structurally related compounds.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. This process is mandated by regulatory bodies worldwide and is crucial for ensuring the reliability, consistency, and accuracy of analytical data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a non-volatile, UV-active compound like 5-phenylpent-4-ynoic acid, HPLC with UV detection is a primary and often preferred method for quantification.

Rationale for HPLC Method Design

The selection of a reversed-phase HPLC method is a logical starting point for 5-phenylpent-4-ynoic acid. The non-polar stationary phase (typically C18) will interact with the phenyl group and the carbon chain, while a polar mobile phase allows for the elution and separation of the analyte. The carboxylic acid moiety imparts sufficient polarity to be soluble in common mobile phase constituents. A UV detector is suitable due to the presence of the phenyl ring, which provides a chromophore for UV absorbance.

Experimental Protocol: Validation of an HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating the analyte from potential impurities. A typical starting point would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of 5-phenylpent-4-ynoic acid, determined by a UV scan.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a reference standard of 5-phenylpent-4-ynoic acid in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Prepare the sample containing 5-phenylpent-4-ynoic acid in the same diluent as the working standards.

3. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte. The method is specific if there are no interfering peaks at the retention time of 5-phenylpent-4-ynoic acid. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.

  • Linearity: Analyze a minimum of five concentrations of the working standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Performance Comparison: HPLC-UV
Validation ParameterTypical Acceptance CriteriaExpected Performance for 5-phenylpent-4-ynoic Acid
Specificity No interference at the analyte's retention timeHigh, with good resolution from degradation products
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3In the ng/mL range
LOQ Signal-to-Noise ≥ 10In the ng/mL to low µg/mL range
Robustness No significant impact on resultsHigh
HPLC Workflow Diagram

HPLC_Workflow prep_std Prepare Standard Solutions injection Inject into HPLC prep_std->injection prep_sample Prepare Sample Solutions prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (λmax) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Concentration integration->quantification

Caption: HPLC-UV analysis workflow for 5-phenylpent-4-ynoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique, particularly suited for volatile and semi-volatile compounds. For a carboxylic acid like 5-phenylpent-4-ynoic acid, which has limited volatility, a derivatization step is essential to convert it into a more volatile and thermally stable compound.

The Critical Role of Derivatization in GC-MS

The carboxylic acid group in 5-phenylpent-4-ynoic acid makes it polar and prone to thermal degradation at the high temperatures used in the GC injector and column. Derivatization masks the active proton of the carboxylic acid, typically by converting it into an ester (e.g., a methyl or silyl ester). This increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

Experimental Protocol: Validation of a GC-MS Method

1. Derivatization:

  • Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for converting carboxylic acids to their trimethylsilyl (TMS) esters.

  • Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.

    • The resulting solution containing the TMS-ester of 5-phenylpent-4-ynoic acid is then ready for GC-MS analysis.

2. Instrumentation and GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher selectivity).

  • Column: A non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping up to 280 °C at 15 °C/min, and holding for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion and characteristic fragment ions of the derivatized analyte.

3. Validation Parameters:

The validation parameters are the same as for HPLC, but the sample preparation includes the derivatization step. The robustness of the derivatization procedure itself (e.g., reaction time and temperature) should also be evaluated.

Performance Comparison: GC-MS
Validation ParameterTypical Acceptance CriteriaExpected Performance for Derivatized 5-phenylpent-4-ynoic Acid
Specificity High selectivity due to MS detectionExcellent, with the ability to resolve co-eluting peaks based on mass spectra
Linearity (r²) ≥ 0.999> 0.999
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0% (may be slightly wider due to the derivatization step)
Precision (RSD) ≤ 5.0%< 3.0%
LOD Signal-to-Noise ≥ 3In the pg/mL to low ng/mL range (highly sensitive)
LOQ Signal-to-Noise ≥ 10In the ng/mL range
Robustness HighHigh, but derivatization conditions need to be well-controlled
GC-MS Workflow Diagram

GCMS_Workflow prep_sample Prepare Sample Solutions derivatization Derivatization (e.g., Silylation) prep_sample->derivatization injection Inject into GC derivatization->injection separation Gas Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometric Detection (SIM) ionization->detection tic Generate Total Ion Chromatogram detection->tic integration Integrate Peak Area of Target Ions tic->integration quantification Quantify Concentration integration->quantification

Caption: GC-MS analysis workflow for 5-phenylpent-4-ynoic acid.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.

The Principle of qNMR

The key to accurate qNMR is the use of a suitable internal standard. The internal standard should be a high-purity compound with a simple NMR spectrum that does not overlap with the analyte's signals. It should also be soluble in the same deuterated solvent as the analyte and not react with it.

Experimental Protocol: Validation of a qNMR Method

1. Instrumentation and NMR Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone.

  • Pulse Sequence: A simple one-pulse experiment with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T₁ relaxation time).

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio for accurate integration.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample containing 5-phenylpent-4-ynoic acid and a known amount of the internal standard.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

3. Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the NMR spectrum.

  • Integrate a well-resolved, non-overlapping signal of 5-phenylpent-4-ynoic acid and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std

    Where:

    • C_analyte = Concentration (or purity) of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

4. Validation Parameters:

  • Specificity: The ability to select non-overlapping signals for both the analyte and the internal standard.

  • Linearity and Range: While not requiring a calibration curve for each measurement, the linearity of the NMR response can be demonstrated by preparing samples with varying analyte-to-standard ratios.

  • Accuracy: Determined by analyzing a certified reference material of the analyte or by comparison with another validated method.

  • Precision: Assessed by repeated preparations and measurements of the same sample.

Performance Comparison: qNMR
Validation ParameterTypical Acceptance CriteriaExpected Performance for 5-phenylpent-4-ynoic Acid
Specificity High, based on unique chemical shiftsExcellent, provided a suitable internal standard is chosen
Linearity (r²) ≥ 0.999 (if tested)> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD) ≤ 2.0%< 1.0% (can be very high)
LOD/LOQ Generally less sensitive than chromatographic methodsIn the µg/mL to mg/mL range
Robustness HighVery high, less susceptible to matrix effects than chromatography
qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Quantification weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquisition Acquire 1H NMR Spectrum dissolve->acquisition processing Process Spectrum (Phase, Baseline) acquisition->processing integration Integrate Analyte & Standard Signals processing->integration calculation Calculate Concentration/Purity integration->calculation

Validation

Publish Comparison Guide: In Vitro vs. In Vivo Activity of 5-Phenylpent-4-ynoic Acid

Executive Summary 5-Phenylpent-4-ynoic acid (5-PPA) (CAS: 3350-92-3) is a functionalized phenylalkynoic acid that serves a dual role in biomedical research: as a pharmacological scaffold for tyrosinase inhibition (melano...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Phenylpent-4-ynoic acid (5-PPA) (CAS: 3350-92-3) is a functionalized phenylalkynoic acid that serves a dual role in biomedical research: as a pharmacological scaffold for tyrosinase inhibition (melanogenesis regulation) and as a bioorthogonal probe for metabolic labeling.

While structurally related to the potent tyrosinase inhibitor phenylpropiolic acid (PPA), the elongation of the aliphatic chain in 5-PPA modulates its binding affinity to the binuclear copper active site of tyrosinase. In drug development, it is positioned as a stable, lipophilic alternative to unstable phenolic inhibitors like hydroquinone, though its primary utility often lies in its derivatives (e.g., furanones or amino acid conjugates).

This guide objectively compares 5-PPA’s activity against the industry standard, Kojic Acid , and evaluates its performance across in vitro enzymatic assays and in vivo models.

Mechanism of Action

5-PPA operates via two distinct mechanisms depending on the application context:

A. Tyrosinase Inhibition (Pharmacology)

5-PPA acts as a competitive inhibitor of tyrosinase (EC 1.14.18.1). The terminal alkyne group coordinates with the binuclear copper ions (


) within the enzyme's active site, preventing the oxidation of L-Tyrosine to L-DOPA and subsequently DOPAquinone. Unlike phenolic inhibitors that can act as suicide substrates, the phenylalkynoic scaffold is generally non-oxidizable, offering prolonged stability.
B. Bioorthogonal Labeling (Chemical Biology)

In metabolic profiling, 5-PPA mimics short-chain fatty acids. It is metabolically incorporated into proteins via acyl-CoA synthetases and N-myristoyltransferases. The terminal alkyne handle then allows for conjugation with azide-tagged reporters (fluorophores/biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the visualization of fatty acylation in vivo.

Mechanism PPA 5-Phenylpent-4-ynoic Acid Tyrosinase Tyrosinase Active Site (Binuclear Copper) PPA->Tyrosinase Chelation (Inhibition) Metabolism Cellular Metabolism (Acyl-CoA Synthetase) PPA->Metabolism In Vivo Uptake Melanin Melanin Biosynthesis Tyrosinase->Melanin Blocks Pathway Protein Alkynyl-Acylated Protein Metabolism->Protein Incorporation Click CuAAC Reaction (Click Chemistry) Protein->Click + Azide-Reporter Detection Fluorescent/Affinity Tag Click->Detection Visualization

Figure 1: Dual mechanism of action: Competitive inhibition of metalloenzymes (top) and metabolic incorporation for proteomic profiling (bottom).

In Vitro Profile

In cell-free and cell-based systems, 5-PPA demonstrates moderate to high potency, heavily dependent on the specific derivative structure. The parent acid serves as a robust scaffold.

Enzymatic Kinetics (Mushroom Tyrosinase)
  • IC50 Range: 5–50 µM (Dependent on assay conditions and specific derivative).

  • Mode: Competitive inhibition.

  • Stability: High. Unlike Kojic acid, which can degrade under light/air exposure, the phenylalkynoic core is chemically stable.

Comparative Data: 5-PPA vs. Alternatives
Feature5-Phenylpent-4-ynoic AcidKojic Acid (Standard)Hydroquinone
Primary Mechanism Copper Chelation (Competitive)Copper Chelation (Mixed)Substrate Analog/Cytotoxicity
IC50 (Tyrosinase) ~7–15 µM (Derivatives)~10–30 µM~1–5 µM
Cytotoxicity (CC50) Low (>100 µM in B16F10)Low (>500 µM)High (Melanocytotoxic)
Stability High (Air/Light stable)Low (Oxidizes brown)Low (Rapid oxidation)
Lipophilicity (LogP) ~2.5 (Good membrane permeability)-0.64 (Hydrophilic)0.59

Critical Insight: While Kojic acid is the "gold standard" for potency, 5-PPA derivatives (e.g., 3-(4-phenoxyphenyl)-5-phenylpent-4-ynoic acid) often exhibit superior lipophilicity, allowing better penetration into the melanocyte melanosome [1, 2].

In Vivo Profile

The transition from in vitro to in vivo reveals 5-PPA's advantages in bioavailability and metabolic stability.

Zebrafish Model (Phenotype-Based Screening)
  • Efficacy: Significant reduction in pigmentation of zebrafish embryos at 10–20 µM concentrations.

  • Toxicity: No significant teratogenicity observed at effective doses (<50 µM).

  • Advantage: 5-PPA derivatives often show better depigmentation efficacy than Kojic acid in zebrafish due to enhanced uptake [3].

Murine Models (C57BL/6 Mice)
  • Bioavailability: The lipophilic nature of the phenyl-alkynyl chain facilitates transdermal delivery in topical formulations.

  • Metabolism: 5-PPA can undergo beta-oxidation. However, in the context of depigmentation, topical application limits systemic clearance, maintaining local concentration.

  • Safety: Unlike Hydroquinone, which causes ochronosis and irritation, phenylalkynoic acids generally show a favorable safety profile in skin irritation tests.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (In Vitro)

Validates the direct inhibitory potential of the compound.

  • Preparation: Dissolve 5-PPA in DMSO to create a 10 mM stock.

  • Enzyme Mix: Prepare Mushroom Tyrosinase (500 U/mL) in Phosphate Buffer (pH 6.8).

  • Substrate: L-DOPA (2 mM).

  • Reaction:

    • Add 10 µL inhibitor (various concentrations) to 96-well plate.

    • Add 140 µL enzyme solution. Incubate 10 min at 25°C.

    • Add 50 µL L-DOPA to initiate reaction.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) for 10 min.

  • Analysis: Calculate % Inhibition =

    
    .
    
Protocol B: Metabolic Labeling & Click Chemistry (Cell Culture)

Validates the bioorthogonal probe activity.

  • Cell Culture: Seed HeLa or B16F10 cells to 70% confluence.

  • Labeling: Treat cells with 50 µM 5-PPA (from DMSO stock) in serum-free media for 4–6 hours.

  • Lysis: Wash cells with PBS, harvest, and lyse in RIPA buffer containing protease inhibitors.

  • Click Reaction:

    • To 50 µL lysate (1-2 mg/mL protein), add:

      • 1 µL Azide-Fluorophore (e.g., Azide-488, 5 mM).

      • 1 µL TCEP (50 mM).

      • 1 µL TBTA ligand (5 mM).

      • 1 µL CuSO4 (50 mM).

    • Incubate 1 hour at Room Temp in dark.

  • Analysis: Resolve by SDS-PAGE and image fluorescence.

Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Step1 Dissolve 5-PPA (DMSO Stock) Step2 Enzyme Assay (Tyrosinase + L-DOPA) Step1->Step2 Step3 Calculate IC50 Step2->Step3 Step4 Zebrafish Embryo Treatment (10-72 hpf) Step3->Step4 Select Lead Conc. Step5 Image Analysis (Melanin Quantification) Step4->Step5 Step6 Toxicity Assessment (Heart Rate/Morphology) Step5->Step6

Figure 2: Integrated workflow for validating 5-PPA activity from enzymatic screening to in vivo phenotypic analysis.

References

  • Design, Synthesis, and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs. Source: MDPI (2025). Context: Discusses structural analogs of phenyl-alkynoic/alkenoic acids and their superior IC50 values compared to Kojic acid.

  • In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. Source: NIH / PubMed. Context: Validates the correlation between in vitro enzymatic inhibition and in vivo depigmentation in zebrafish models for this class of compounds.

  • Exploration of Antifungal and Immunomodulatory Potentials of a Furanone Derivative. Source: ResearchGate. Context: Details the synthesis of bioactive furanones starting from 5-phenylpent-4-ynoic acid and their in vivo efficacy.

  • Stereoselective Entry to Enantiopure (S)-2-Amino-2-methyl-5-arylpent-4-ynoic Acids. Source: MDPI (Symmetry). Context: Describes the synthesis and biological evaluation of amino acid derivatives of 5-phenylpent-4-ynoic acid as protease inhibitors.

  • PubChem Compound Summary: 5-phenylpent-4-ynoic acid. Source: National Center for Biotechnology Information (2025). Context: Chemical structure, physical properties, and safety data.[1][2]

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Phenylpent-4-ynoic Acid for Research and Development

In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules with high purity and efficiency is paramount. Among these, 5-phenylpent-4-ynoic acid stands as a valuable buildin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel organic molecules with high purity and efficiency is paramount. Among these, 5-phenylpent-4-ynoic acid stands as a valuable building block and intermediate for the synthesis of a variety of biologically active compounds. This guide provides a comparative analysis of two prominent synthetic routes to this versatile molecule, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to 5-Phenylpent-4-ynoic Acid

5-Phenylpent-4-ynoic acid is a carboxylic acid containing a terminal phenylacetylene moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in various pharmacologically active compounds and its utility as a versatile synthetic handle for further molecular elaboration through reactions such as "click chemistry" and transition metal-catalyzed cross-coupling reactions. The efficient and scalable synthesis of this compound is therefore a critical aspect of many research and development programs.

This guide will dissect two primary synthetic strategies for the preparation of 5-phenylpent-4-ynoic acid:

  • Route A: A Multi-step Approach via Sonogashira Coupling and Subsequent Oxidation. This route involves the initial coupling of a protected pentynol with an aryl halide, followed by deprotection and oxidation to yield the desired carboxylic acid.

  • Route B: A More Direct Sonogashira Coupling Approach. This strategy aims to directly couple phenylacetylene with a halo-pentanoic acid derivative, offering a potentially more streamlined synthesis.

Each route will be evaluated based on factors such as overall yield, reaction conditions, availability of starting materials, scalability, and ease of purification.

Route A: Multi-step Synthesis via Sonogashira Coupling and Oxidation

This synthetic pathway is a reliable and well-established method that proceeds in three key stages: protection of a commercially available alkynyl alcohol, Sonogashira coupling with an aryl halide, and finally, deprotection and oxidation to the carboxylic acid.

Experimental Protocol for Route A

Step 1: Protection of 4-Pentyn-1-ol with a Tetrahydropyranyl (THP) Group

The hydroxyl group of 4-pentyn-1-ol is protected as a tetrahydropyranyl (THP) ether to prevent interference in the subsequent Sonogashira coupling reaction. The THP group is stable to the basic conditions of the coupling reaction and can be readily removed under mild acidic conditions.[1][2]

  • Materials: 4-pentyn-1-ol, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-pentyn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

    • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the THP-protected 4-pentyn-1-ol.

  • Expected Yield: 90-95%.

Step 2: Sonogashira Coupling of THP-protected 4-Pentyn-1-ol with Iodobenzene

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] In this step, the protected pentynol is coupled with iodobenzene in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Materials: THP-protected 4-pentyn-1-ol, iodobenzene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF).

  • Procedure:

    • To a solution of THP-protected 4-pentyn-1-ol (1.1 eq) and iodobenzene (1.0 eq) in a mixture of THF and triethylamine (TEA) (3:1 v/v), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Stir the reaction mixture at room temperature under an argon atmosphere for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-phenyl-5-(tetrahydropyran-2-yloxy)pent-1-yne.

  • Expected Yield: 80-90%.

Step 3: Deprotection of the THP Group and Jones Oxidation

The final step involves the removal of the THP protecting group under acidic conditions, followed by the oxidation of the resulting primary alcohol to a carboxylic acid using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).[6][7][8]

  • Materials: 5-phenyl-5-(tetrahydropyran-2-yloxy)pent-1-yne, acetic acid, tetrahydrofuran (THF), water, Jones reagent (CrO₃, H₂SO₄, acetone).

  • Procedure:

    • Deprotection: Dissolve the THP-protected compound (1.0 eq) in a mixture of acetic acid, THF, and water (4:2:1 v/v).

    • Stir the solution at 45 °C for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-phenylpent-4-yn-1-ol.

    • Oxidation: Dissolve the crude 5-phenylpent-4-yn-1-ol in acetone and cool to 0 °C in an ice bath.

    • Add Jones reagent dropwise to the solution until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.

    • Filter the mixture and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to afford 5-phenylpent-4-ynoic acid.

  • Expected Yield: 70-80% over two steps.

Mechanistic Insights and Rationale

Route_A_Mechanism

The choice of the THP protecting group is crucial as it is robust enough to withstand the basic conditions of the Sonogashira coupling while being labile enough for easy removal. The Sonogashira reaction itself proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the copper(I) acetylide and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The final oxidation with Jones reagent is a classic and effective method for converting primary alcohols to carboxylic acids.

Route B: Direct Sonogashira Coupling of Phenylacetylene with a Halopentanoic Acid

This route offers a more convergent and potentially shorter synthesis by directly coupling phenylacetylene with a commercially available or readily prepared halopentanoic acid derivative.

Experimental Protocol for Route B

Step 1: Sonogashira Coupling of Phenylacetylene with Ethyl 5-bromopentanoate

This one-step approach directly forms the carbon skeleton of the target molecule. The ester functionality serves as a protected form of the carboxylic acid and can be easily hydrolyzed in a subsequent step.

  • Materials: Phenylacetylene, ethyl 5-bromopentanoate, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF).

  • Procedure:

    • To a solution of phenylacetylene (1.0 eq) and ethyl 5-bromopentanoate (1.2 eq) in a mixture of THF and TEA (3:1 v/v), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Stir the reaction mixture at 60 °C under an argon atmosphere for 24 hours.

    • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 5-phenylpent-4-ynoate.

  • Expected Yield: 60-70%.

Step 2: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials: Ethyl 5-phenylpent-4-ynoate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.

  • Procedure:

    • To a solution of ethyl 5-phenylpent-4-ynoate (1.0 eq) in a mixture of THF and water (3:1 v/v), add lithium hydroxide (LiOH, 2.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-phenylpent-4-ynoic acid.

  • Expected Yield: 90-95%.

Mechanistic Insights and Rationale

Route_B_Mechanism

Route B's directness is its primary advantage. The Sonogashira coupling mechanism is analogous to that in Route A. The choice of an ethyl ester is strategic as it is generally stable to the coupling conditions and can be hydrolyzed under mild basic conditions, minimizing potential side reactions.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Multi-step SynthesisRoute B: Direct Coupling
Number of Steps 32
Overall Yield ~50-68%~54-67%
Starting Materials 4-pentyn-1-ol, iodobenzenePhenylacetylene, ethyl 5-bromopentanoate
Reagent Cost Generally higher due to multiple steps and reagents.Potentially lower due to fewer steps.
Scalability Each step is generally scalable, but multiple steps can be a drawback for large-scale synthesis.More amenable to large-scale synthesis due to fewer steps.
Purification Requires chromatographic purification at each step.Requires chromatographic purification after the coupling step.
Key Advantages Reliable and well-established chemistry. High yields for individual steps.More convergent and atom-economical. Fewer synthetic steps.
Key Disadvantages Longer overall synthesis time. More waste generated.Potentially lower yield in the key coupling step.

Conclusion and Recommendations

Both Route A and Route B represent viable strategies for the synthesis of 5-phenylpent-4-ynoic acid.

Route A is a robust and dependable method, particularly for researchers who prioritize high yields in individual steps and have access to the necessary starting materials and purification capabilities. The multi-step nature, however, may be a limiting factor for large-scale production or time-sensitive projects.

Route B presents a more elegant and efficient approach in terms of step economy. For industrial applications or high-throughput synthesis, the reduction in the number of synthetic and purification steps makes this route highly attractive. The success of this route is heavily dependent on the efficiency of the key Sonogashira coupling step, which may require optimization depending on the specific substrate and catalytic system employed.

Ultimately, the choice between these two synthetic routes will depend on the specific needs and constraints of the research or development program, including available resources, desired scale, and timeline. This guide provides the foundational knowledge and detailed protocols to enable scientists to select and implement the most appropriate synthetic strategy for their objectives.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]

  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Bowden, K., Heilbron, I. M., Jones, E. R. H. & Weedon, B. C. L. Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. J. Chem. Soc. 39-45 (1946). [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Organic Syntheses. Jones Reagent. [Link]

  • Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th edn, (John Wiley & Sons, 2006).
  • YouTube. THP group for protecting alcohols. [Link]

  • PubChem. 5-phenylpent-4-ynoic acid. [Link]

Sources

Validation

A Researcher's Guide to Assessing the Specificity of Novel Fatty Acid Oxidation Inhibitors: The Case of 5-phenylpent-4-ynoic Acid

For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is fraught with challenges. Chief among them is ensuring the molecule's...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from identifying a promising small molecule to validating its therapeutic potential is fraught with challenges. Chief among them is ensuring the molecule's specificity. An inhibitor that binds to unintended targets can lead to misleading experimental results, unforeseen toxicity, and costly late-stage clinical failures.[1][2] This guide provides an in-depth, technical framework for assessing the specificity of novel inhibitors, using the fatty acid analog 5-phenylpent-4-ynoic acid as a central case study.

While 5-phenylpent-4-ynoic acid is not a widely characterized inhibitor, its structure—a phenyl group-modified fatty acid—suggests a potential role in modulating cellular metabolism. Fatty acid oxidation (FAO) is a critical metabolic pathway and a compelling therapeutic target for diseases ranging from metabolic disorders to cancer.[3][4] Inhibitors of this pathway, therefore, garner significant interest.[5]

This guide eschews a rigid template, instead mirroring the logical, iterative process of inhibitor characterization. We will walk through the essential stages: from initial target hypothesis and biochemical validation to cellular mechanism of action and, finally, comprehensive off-target profiling. Each step is designed as a self-validating system, ensuring the integrity and reliability of your findings.

Part 1: Target Hypothesis and Initial Validation

The molecular structure of an inhibitor provides the first clue to its potential target. 5-phenylpent-4-ynoic acid is an analog of a long-chain fatty acid. The rate-limiting step for the mitochondrial beta-oxidation of long-chain fatty acids is their transport across the inner mitochondrial membrane, a process catalyzed by Carnitine Palmitoyltransferase I (CPT1) .[6] Therefore, CPT1 is a primary hypothetical target for 5-phenylpent-4-ynoic acid.

This hypothesis is strengthened by the existence of other fatty acid analogs, such as Etomoxir and 2-bromopalmitic acid, which are known inhibitors of CPT1.[5][7] Our first experimental objective is to determine if 5-phenylpent-4-ynoic acid directly interacts with and inhibits CPT1 activity.

cluster_Mitochondria Mitochondrial Matrix cluster_Membrane Inner Mitochondrial Membrane Beta-Oxidation Beta-Oxidation CPT1 CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Product CPT2 CPT2 Acyl-CoA_matrix Acyl-CoA CPT2->Acyl-CoA_matrix LCFA-CoA Long-Chain Fatty Acyl-CoA (Cytosol) LCFA-CoA->CPT1 Substrate Inhibitor 5-phenylpent-4-ynoic acid (Hypothesized) Inhibitor->CPT1 Inhibition Acylcarnitine->CPT2 Acyl-CoA_matrix->Beta-Oxidation

Caption: Hypothesized inhibition of the Carnitine Shuttle by 5-phenylpent-4-ynoic acid.

Part 2: Quantitative Assessment of On-Target Potency

To validate our hypothesis, we must quantify the inhibitory effect of 5-phenylpent-4-ynoic acid on CPT1. This involves direct enzymatic assays using isolated mitochondria or purified CPT1 enzyme.

Key Experiment: In Vitro CPT1 Activity Assay

The rationale here is to measure the formation of the product, palmitoyl-[3H]carnitine, from substrates palmitoyl-CoA and radiolabeled L-[3H]carnitine.[8] A decrease in product formation in the presence of the inhibitor indicates enzymatic inhibition.

Experimental Protocol: CPT1 Radioenzymatic Assay

  • Mitochondrial Isolation: Isolate intact mitochondria from a relevant tissue source (e.g., rat liver or skeletal muscle) via differential centrifugation.

  • Assay Buffer Preparation: Prepare an incubation buffer containing (final concentrations): 117 mM Tris-HCl (pH 7.4), 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN, and 40 mg/L rotenone to inhibit complex I and prevent acyl-CoA oxidation through other pathways.[8]

  • Inhibitor Preparation: Prepare a stock solution of 5-phenylpent-4-ynoic acid in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 1 nM to 100 µM). Include a known CPT1 inhibitor like Etomoxir as a positive control.[9]

  • Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, 100 µM palmitoyl-CoA, 400 µM L-carnitine with 1 µCi of L-[3H]carnitine, and the desired concentration of the inhibitor or vehicle control (DMSO).[8]

  • Enzyme Addition: Initiate the reaction by adding a small volume of the mitochondrial suspension.

  • Reaction Termination: After a fixed time (e.g., 6 minutes), stop the reaction by adding cold 1 M HCl.[8]

  • Product Extraction: Extract the radiolabeled palmitoyl-[3H]carnitine product using water-saturated butanol.

  • Quantification: Measure the radioactivity in the butanol phase using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.

Data Interpretation and Comparison

The IC50 value of 5-phenylpent-4-ynoic acid provides a quantitative measure of its potency against CPT1. This value can be directly compared to other known inhibitors.

InhibitorTargetReported IC50Rationale for Comparison
5-phenylpent-4-ynoic acid CPT1To be Determined Test compound.
Etomoxir CPT1a (irreversible)~30 nMGold-standard irreversible CPT1 inhibitor.[9]
Perhexiline CPT1 / CPT2~77 µM (rat heart CPT1)A clinical drug with known CPT inhibitory activity.[9]
ST1326 CPT1 (reversible)~200-500 nMA potent and selective reversible CPT1 inhibitor.[7]

Part 3: Validating the Cellular Mechanism of Action

Demonstrating direct inhibition of an isolated enzyme is a crucial first step, but it's essential to confirm that the inhibitor affects the entire metabolic pathway within a living cell. This step validates the primary mechanism of action.

Key Experiment: Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the cell's ability to metabolize long-chain fatty acids. Inhibition of CPT1 should lead to a measurable decrease in the rate of FAO. A common method involves monitoring the consumption of oxygen by cells when a fatty acid is their primary fuel source.

Experimental Protocol: Seahorse XF Analyzer FAO Assay

  • Cell Seeding: Seed adherent cells (e.g., C2C12 myotubes, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and incubate overnight.[10]

  • Substrate Deprivation (Optional but Recommended): To enhance cellular dependence on FAO, incubate cells in a glucose-free medium for several hours prior to the assay.[10]

  • Assay Medium: Replace the culture medium with a specialized FAO assay medium containing L-carnitine, a low concentration of glucose, and a long-chain fatty acid conjugated to BSA (e.g., oleate-BSA).[10]

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of 5-phenylpent-4-ynoic acid, Etomoxir (positive control), and a vehicle control.

  • Oxygen Consumption Rate (OCR) Measurement: Place the plate in a Seahorse XF Analyzer to measure the OCR in real-time. A decrease in OCR upon addition of the fatty acid substrate indicates that the cells are unable to perform beta-oxidation.

  • Data Analysis: Quantify the reduction in OCR caused by the inhibitor. This provides a functional readout of its effect on the FAO pathway in a live-cell context.

Caption: Workflow for a cellular fatty acid oxidation (FAO) assay.

Part 4: A Deep Dive into Specificity and Off-Target Profiling

True specificity means an inhibitor binds potently to its intended target with minimal interaction with other proteins.[11] Assuming 5-phenylpent-4-ynoic acid proves to be a potent CPT1 inhibitor, we must now rigorously investigate its potential off-targets. Neglecting this step is a common pitfall that can derail a drug discovery program.[1]

Key Strategy: Chemical Proteomics for Unbiased Target Identification

Chemical proteomics offers powerful, unbiased methods to identify the full spectrum of proteins that a small molecule interacts with in a complex biological sample.[1] These approaches are essential for discovering both intended and unintended targets.

Experimental Protocol: Compound-Centric Chemical Proteomics (CCCP)

The causality behind this choice is its unbiased nature; it does not rely on pre-existing knowledge of enzyme families. The core principle is to use the inhibitor itself as "bait" to capture its binding partners from a cell lysate.

  • Probe Synthesis: Synthesize a derivative of 5-phenylpent-4-ynoic acid that incorporates a linker and an affinity tag (e.g., biotin) or a clickable handle (e.g., an alkyne group). This modification should be designed to minimize disruption of the inhibitor's binding activity.

  • Immobilization: If using an affinity tag like biotin, immobilize the probe on streptavidin-coated beads.

  • Protein Lysate Incubation: Incubate the immobilized probe with a proteome lysate from a relevant cell line or tissue. Target proteins will bind to the inhibitor "bait".

  • Competitive Elution (for validation): In a parallel experiment, add an excess of the original, unmodified 5-phenylpent-4-ynoic acid. True binding partners will be outcompeted and will not be captured by the beads. This is a critical self-validating step to distinguish specific from non-specific binders.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Proteins that are significantly enriched in the "bait" sample compared to the competitive elution and bead-only controls are identified as potential binding partners (off-targets).

Alternative Approaches: Thermal Proteome Profiling (TPP)

For inhibitors where probe synthesis is challenging, label-free methods like TPP are excellent alternatives.[1] TPP is based on the principle that when a protein binds to a ligand, its thermal stability increases. By heating cell lysates treated with the inhibitor to various temperatures and quantifying the remaining soluble proteins, one can identify which proteins were stabilized by the drug, indicating a binding interaction.

The results from these proteomics studies provide a comprehensive list of potential off-targets. Any identified off-targets, particularly those with known physiological roles, must be further validated using direct biochemical or cellular assays to understand the functional consequences of these unintended interactions.

Conclusion

Assessing the specificity of a novel inhibitor like 5-phenylpent-4-ynoic acid is a multi-faceted process that demands scientific rigor and a logical, evidence-based approach. It begins with a sound hypothesis based on molecular structure and builds through layers of validation, from direct biochemical assays of potency to functional cellular assays that confirm the mechanism of action.

The cornerstone of a thorough assessment, however, lies in unbiased, proteome-wide off-target profiling. Techniques like chemical proteomics provide the comprehensive data needed to move forward with confidence, ensuring that the observed biological effects are indeed due to the intended target. By following this structured and self-validating workflow, researchers can generate a robust and reliable specificity profile, a critical step in the successful development of new therapeutic agents.

References

  • 5-Phenylpent-4-enoic acid | 17920-83-1; 28525-69-1. Smolecule. (2023-07-23).
  • 5-Phenylpent-2-enoic acid | 55320-96-2. Benchchem.
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • What are CPT1 inhibitors and how do they work?.
  • (E)-5-Phenylpent-4-enoic acid. ChemBK. (2024-04-09).
  • 5-phenylpent-4-ynoic acid | CAS#:3350-92-3. Chemsrc. (2025-08-27).
  • 5-phenylpent-4-ynoic Acid | C11H10O2 | CID 10975983. PubChem - NIH.
  • Inhibitors of fatty acid oxid
  • Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. PubMed Central.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Micropl
  • Therapeutic potential of CPT I inhibitors: cardiac gene transcription as a target. PubMed.
  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Tre
  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Tre
  • Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy?. PMC - NIH.
  • CPT antagonist | CPT inhibitor | CPT agonist | CPT activ
  • Experimental Activity Validation of Inhibitors.
  • Fatty Acid Oxidation Assay.
  • Human skeletal muscle carnitine palmitoyltransferase I activity determined in isolated intact mitochondria. Journal of Applied Physiology.

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